4-Methoxybenzenesulfonic acid
Description
Properties
IUPAC Name |
4-methoxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYVYUZADLIDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345471 | |
| Record name | 4-Methoxybenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5857-42-1 | |
| Record name | 4-Methoxybenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5857-42-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-Methoxybenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-methoxybenzenesulfonic acid. The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and detailing relevant experimental methodologies.
Core Physical Properties
This compound, with the CAS number 5857-42-1, is an organic compound that serves as a key intermediate in various chemical syntheses.[1][2] Its fundamental physical characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈O₄S | [1] |
| Molecular Weight | 188.2 g/mol | [1] |
| Melting Point | 86-88 °C | [2] |
| Boiling Point | 193-194 °C at 1 Torr | [2] |
| Density | 1.381 g/cm³ | [2] |
| pKa (Predicted) | -0.33 ± 0.50 | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound. While a complete set of spectra for the acid itself is not consistently available across public databases, mass spectrometry data has been reported.
Mass Spectrometry (GC-MS): A mass spectrum for this compound is available in the NIST database.[3]
Experimental Protocols
The following sections detail the general methodologies for determining the key physical properties of sulfonic acids like this compound.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded. This range is reported as the melting point.
Solubility Determination
Understanding the solubility of a compound is essential for its purification, formulation, and use in chemical reactions.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed vial.
-
Equilibration: The vial is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Separation: The saturated solution is carefully filtered to remove the undissolved solid.
-
Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. The solubility is then expressed in units such as g/100 mL or mol/L.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Methodology: Potentiometric Titration
-
Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically water or a water-cosolvent mixture.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is constructed by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.
Synthesis Pathway
This compound is typically synthesized via the sulfonation of anisole. This reaction is a classic example of an electrophilic aromatic substitution.
Caption: Synthesis of this compound from anisole.
References
An In-depth Technical Guide to 4-Methoxybenzenesulfonic Acid (CAS: 5857-42-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methoxybenzenesulfonic acid (CAS: 5857-42-1), a versatile reagent in organic synthesis with applications in the pharmaceutical industry. This document details its chemical and physical properties, safety information, synthesis protocols, and its role in the preparation of bioactive compounds.
Chemical and Physical Properties
This compound, also known as p-anisolesulfonic acid, is an aromatic sulfonic acid. Its properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 5857-42-1 | [1] |
| Molecular Formula | C₇H₈O₄S | [2] |
| Molecular Weight | 188.2 g/mol | [2] |
| Appearance | White to pink crystalline powder or solid | [3] |
| Melting Point | 86-88 °C | [3] |
| Boiling Point | 193-194 °C at 1 Torr | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
| pKa (Predicted) | -0.33 ± 0.50 | [3] |
| InChI Key | IWYVYUZADLIDEY-UHFFFAOYSA-N | [1] |
Safety and Hazard Information
This compound is classified as an irritant. Appropriate safety precautions should be taken when handling this compound.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Pictogram:
Source:[1]
Applications in Synthesis
This compound is a valuable reagent in organic synthesis, primarily used as a catalyst and an intermediate. Its most notable application is in the synthesis of acyl/sulfonyl hydrazine (B178648) derivatives, which are precursors to various pharmaceutically active molecules.[2][3] These derivatives have been investigated for their anti-inflammatory, antibacterial, and other biological activities.
Experimental Protocols
Synthesis of this compound
This protocol describes the sulfonation of anisole (B1667542) to produce this compound.[4]
Materials:
-
Anisole (Methoxybenzene)
-
98% Sulfuric acid
-
Distilled water
-
Seed crystals of this compound
Procedure:
-
Carefully add 560 g of 98% sulfuric acid to 600 g of methoxybenzene with stirring.
-
Heat the mixture to 80-85 °C and maintain this temperature for 3 hours with continuous stirring.
-
After the reaction is complete, cool the mixture and add distilled water to adjust the concentration to 55%.
-
Gradually cool the solution to 40 °C.
-
Upon reaching 20 °C, add a small amount of crystalline p-methoxybenzenesulfonic acid (seed crystal) to induce crystallization.
-
Collect the resulting crystals by filtration.
-
Redissolve the crystals in water at 40 °C to a concentration of 55%.
-
Repeat the cooling and seeding process (steps 4 and 5) to obtain a higher purity product.
-
Collect the final crystalline product by filtration. The resulting methoxybenzenesulfonic acid will have a high concentration of the para isomer (98 mole %).
Caption: Synthesis workflow for this compound.
General Synthesis of N-Acyl-N'-Sulfonyl Hydrazides
This protocol provides a general method for the synthesis of N-acyl-N'-sulfonyl hydrazides using an activated amide and an arylsulfonyl hydrazide, such as a derivative of 4-methoxybenzenesulfonyl hydrazide. This method is adapted from a procedure for similar compounds.
Materials:
-
An activated N-acyl-succinimide (or other activated amide)
-
An arylsulfonyl hydrazide (e.g., 4-methoxybenzenesulfonyl hydrazide)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (solvent)
Procedure:
-
To a solution of the arylsulfonyl hydrazide in 1,4-dioxane, add the activated N-acyl-succinimide.
-
Add cesium carbonate (Cs₂CO₃) as a base to the mixture.
-
Stir the reaction mixture at 25 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent.
-
The organic layer is dried and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the N-acyl-N'-sulfonyl hydrazide.
Caption: General workflow for N-Acyl-N'-Sulfonyl Hydrazide synthesis.
References
An In-depth Technical Guide to 4-Methoxybenzenesulfonic Acid and Its Synonyms
This technical guide provides a comprehensive overview of 4-Methoxybenzenesulfonic acid, a versatile chemical compound with applications in organic synthesis and as a precursor in the development of pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its synonyms, chemical properties, and a key synthesis protocol.
Chemical Identity and Synonyms
This compound is an aromatic sulfonic acid that is utilized as a key intermediate in various chemical syntheses. A comprehensive list of its synonyms and identifiers is provided below to facilitate cross-referencing in literature and databases.
Table 1: Synonyms and Identifiers for this compound
| Synonym/Identifier | Reference |
| p-Methoxybenzenesulfonic acid | [1] |
| Benzenesulfonic acid, 4-methoxy- | [1] |
| Anisole-4-sulfonic acid | N/A |
| 4-methoxybenzene-1-sulfonic acid | [1] |
| CAS Number | 5857-42-1 |
| PubChem CID | 604723 |
| Molecular Formula | C₇H₈O₄S |
| Molecular Weight | 188.20 g/mol |
| InChI Key | IWYVYUZADLIDEY-UHFFFAOYSA-N |
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented in Table 2. This data is essential for laboratory handling, experimental design, and safety assessments.
Table 2: Quantitative Data for this compound
| Property | Value | Reference(s) |
| Molecular Weight | 188.2 g/mol | [2] |
| Melting Point | 86-88 °C | N/A |
| Boiling Point | 193-194 °C @ 1 Torr | N/A |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
| Storage Temperature | -20°C | [2] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
Applications in Pharmaceutical Synthesis
This compound and its derivatives are valuable building blocks in the synthesis of various pharmaceutical compounds. It is notably used in the preparation of acyl/sulfonyl hydrazine (B178648) derivatives, which are precursors for a range of pharmaceutical agents.[2][3] The related compound, 4-methoxybenzoic acid, has derivatives that have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. For instance, a curcumin (B1669340) analogue, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), has been shown to inhibit the proliferation of prostate cancer cells by targeting the Akt/NFκB cell survival signaling pathway.[4] While direct involvement of this compound in specific signaling pathways is not extensively documented, its role as a synthetic intermediate underscores its importance in the drug development pipeline.
Experimental Protocol: Synthesis of this compound
The following is a detailed protocol for the synthesis of p-Methoxybenzenesulfonic acid via the sulfonation of anisole.
Materials:
-
Anisole (Methoxybenzene)
-
Concentrated Sulfuric Acid (98%)
-
Distilled Water
-
Seed crystals of p-methoxybenzenesulfonic acid
Procedure:
-
To 600 g of methoxybenzene, slowly add 560 g of 98% sulfuric acid with stirring.
-
Heat the mixture to 80-85°C and maintain this temperature for 3 hours with continuous stirring.
-
After the reaction is complete, cool the mixture and add distilled water to adjust the concentration to 55%.
-
Continue to cool the solution to approximately 40°C.
-
Once the temperature reaches 20°C, add a small amount of p-methoxybenzenesulfonic acid seed crystals to induce crystallization.
-
Collect the resulting crystalline solid by filtration.
-
To purify the product, redissolve the crystals in water at 40°C to a concentration of 55%.
-
Repeat the cooling and seeding process (steps 4 and 5).
-
Collect the purified crystals by filtration. The final product is methoxybenzenesulfonic acid with a high proportion of the para isomer.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Synthesis of p-Anisolesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of p-Anisolesulfonic acid (4-methoxybenzenesulfonic acid), a valuable intermediate in the pharmaceutical and chemical industries. The document details the core synthetic methodologies, presents quantitative data for comparison, and provides explicit experimental protocols.
Core Synthesis Methodologies
The primary route for the synthesis of p-Anisolesulfonic acid is the electrophilic aromatic substitution of anisole (B1667542). The methoxy (B1213986) group (-OCH₃) of anisole is a strongly activating, ortho-, para-directing group. Due to steric hindrance from the methoxy group, the para-substituted product is typically favored. The choice of sulfonating agent and reaction conditions can influence the yield and isomer distribution. The most common sulfonating agents are:
-
Concentrated Sulfuric Acid (H₂SO₄): A traditional and cost-effective method.
-
Sulfur Trioxide (SO₃) and its complexes: A more reactive sulfonating agent.
-
Chlorosulfonic Acid (ClSO₃H): Primarily used for the synthesis of the corresponding sulfonyl chloride, which can be subsequently hydrolyzed to the sulfonic acid.
-
Bis(trimethylsilyl) sulfate (B86663) (BTS): A milder, non-protic sulfonating agent.
Quantitative Data Presentation
The following tables summarize the quantitative data available for different synthetic methods. Direct comparison of yields can be challenging due to variations in reaction scales and conditions reported in the literature.
| Sulfonating Agent | Starting Material | Reaction Conditions | Product(s) | Yield (%) | Reference |
| 98% Sulfuric Acid | Anisole | 80-85°C, 3 hours | p-Anisolesulfonic acid | Not specified, but product is 98 mol% para isomer | [1] |
| Bis(trimethylsilyl) sulfate (BTS) | Anisole | 125-170°C, 2 hours | p-Anisolesulfonic acid (isolated as Ba salt) | 78 | [2] |
| Chlorosulfonic Acid | Anisole | 0°C to 70-80°C, 1 hour | p-Methoxybenzenesulfonyl chloride | Not specified | [3] |
Isomer Distribution:
The sulfonation of anisole with concentrated sulfuric acid in the 75–90% H₂SO₄ range yields an ortho/para isomer ratio where the para isomer is predominant, with the ortho isomer accounting for approximately 36% of the product mixture[4]. The use of sulfur trioxide in nitromethane (B149229) as a solvent has been reported to yield the 4-sulfonic acid (para isomer) almost exclusively[5].
Experimental Protocols
Synthesis using Concentrated Sulfuric Acid
Principle: This method involves the direct reaction of anisole with an excess of concentrated sulfuric acid. The reaction is typically heated to drive it to completion. The product is then isolated by crystallization.
Detailed Methodology: [1]
-
In a reaction vessel equipped with a stirrer and a dropping funnel, 600 g of anisole is placed.
-
While stirring, 560 g of 98% sulfuric acid is added dropwise to the anisole.
-
After the addition is complete, the mixture is heated to 80-85°C and maintained at this temperature with continuous stirring for 3 hours.
-
After the reaction period, the mixture is allowed to cool. Distilled water is then added to adjust the concentration of the solution to 55%.
-
The solution is then gradually cooled to approximately 40°C.
-
Upon reaching 20°C, a small seed crystal of p-Anisolesulfonic acid is added to induce crystallization.
-
The precipitated crystalline product is collected by filtration.
-
For further purification, the collected crystals are redissolved in water at 40°C to a concentration of 55%.
-
The solution is again cooled to 20°C, and crystallization is re-initiated with a seed crystal.
-
The purified p-Anisolesulfonic acid crystals are collected by filtration. The final product is reported to contain 98 mole % of the para isomer[1].
Synthesis using Bis(trimethylsilyl) sulfate (BTS)
Principle: This method utilizes a non-protic sulfonating agent, which can offer milder reaction conditions and different work-up procedures. The reaction produces hexamethyldisiloxane (B120664) (HMDS) as a byproduct.
Detailed Methodology: [2]
-
A mixture of 3.8 g (0.035 mole) of anisole and 8.5 g (0.035 mole) of bis(trimethylsilyl) sulfate (BTS) is prepared in a suitable reaction flask.
-
The mixture is heated in a temperature range of 125-170°C for 2 hours. During this time, 2.5 g (70% of the theoretical amount) of hexamethyldisiloxane (HMDS) is distilled off.
-
The reaction mixture is then cooled to room temperature.
-
The cooled mixture is poured into 10 ml of water.
-
The p-Anisolesulfonic acid is isolated as its barium salt. This typically involves the addition of a barium salt, such as barium carbonate, to precipitate the sulfonic acid.
-
The yield of the barium salt of p-Anisolesulfonic acid is reported to be 5.8 g (78%)[2].
Synthesis of p-Methoxybenzenesulfonyl Chloride using Chlorosulfonic Acid
Principle: This protocol describes the synthesis of the sulfonyl chloride derivative. The sulfonyl chloride can be a versatile intermediate and can be hydrolyzed to the corresponding sulfonic acid if desired.
Detailed Methodology: [3]
-
In a three-necked flask equipped with a stirrer, a thermometer, a dropping funnel, and a gas outlet tube, 3 moles of chlorosulfonic acid are placed and cooled to 0-5°C in an ice bath.
-
1 mole of anisole is added dropwise to the cold, stirred chlorosulfonic acid.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the evolution of hydrogen chloride gas ceases.
-
The reaction mixture is then cautiously poured into a stirred slurry of ice water.
-
The resulting solid p-methoxybenzenesulfonyl chloride is collected by filtration.
-
The crude product is washed with water.
-
Purification can be achieved by extraction with a suitable solvent like chloroform, followed by washing with water and a sodium bicarbonate solution, and finally recrystallization from chloroform.
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Electrophilic aromatic substitution mechanism for the sulfonation of anisole.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of p-Anisolesulfonic acid.
Spectroscopic Data (Reference)
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons around 3.8 ppm. The aromatic region will display a characteristic AA'BB' system for the para-substituted ring, with two doublets.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the methoxy carbon around 55-60 ppm. The aromatic region will exhibit four signals, with the carbon bearing the sulfonic acid group being the most downfield.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorptions corresponding to the S=O stretching vibrations of the sulfonic acid group, typically in the regions of 1350-1470 cm⁻¹ and 1120-1200 cm⁻¹. O-H stretching of the sulfonic acid will also be present as a broad band.
Disclaimer: The spectroscopic data provided above are estimations based on analogous compounds and should be used for reference purposes only. For definitive characterization, it is essential to acquire and interpret the spectra of the synthesized p-Anisolesulfonic acid.
References
Spectroscopic Profile of 4-Methoxybenzenesulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-methoxybenzenesulfonic acid. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for identification, characterization, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted proton (¹H) and carbon-13 (¹³C) NMR data for this compound. These predictions are based on the analysis of structurally similar compounds.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The sulfonic acid proton is often broad and may exchange with residual water in the solvent, making it difficult to observe.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2, H-6 | 7.8 - 8.0 | Doublet | 2H |
| H-3, H-5 | 6.9 - 7.1 | Doublet | 2H |
| -OCH₃ | ~3.8 | Singlet | 3H |
| -SO₃H | Variable (broad) | Singlet | 1H |
Disclaimer: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~145 |
| C-2, C-6 | ~128 |
| C-3, C-5 | ~115 |
| C-4 | ~163 |
| -OCH₃ | ~56 |
Disclaimer: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (sulfonic acid) | 3200-2500 (broad) | Strong |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (methyl) | 2950-2850 | Medium |
| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |
| S=O stretch (sulfonic acid) | 1250-1120 and 1080-1010 | Strong |
| C-O stretch (ether) | 1275-1200 and 1075-1020 | Strong |
| S-O stretch (sulfonic acid) | 700-610 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would show the molecular ion peak and various fragment ions.
Table 4: Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 188 | [M]⁺ (Molecular Ion) |
| 173 | [M - CH₃]⁺ |
| 108 | [M - SO₃H]⁺ |
| 93 | [C₆H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Data sourced from PubChem.[1]
Experimental Protocols
The following are generalized methodologies for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard.
-
Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
¹H NMR Acquisition : A standard one-pulse sequence is utilized. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is commonly used to obtain a spectrum with single lines for each carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation : For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : For a non-volatile compound like this compound, Electrospray Ionization (ESI) is a suitable technique. The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water) and infused into the mass spectrometer.
-
Ionization : In ESI, a high voltage is applied to a liquid to create an aerosol. This process generates ions from the analyte molecules.
-
Mass Analysis : A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).
-
Detection : An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
Navigating the Solubility Landscape of 4-Methoxybenzenesulfonic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-methoxybenzenesulfonic acid in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on collating existing qualitative information, outlining a detailed experimental protocol for solubility determination, and providing a logical workflow to guide researchers in assessing the solubility of this compound.
Introduction to this compound
This compound is an aromatic sulfonic acid with the chemical formula C₇H₈O₄S. Its structure, featuring a polar sulfonic acid group and a methoxy-substituted benzene (B151609) ring, dictates its solubility characteristics. Understanding its solubility is critical for a range of applications, including its use as a catalyst, in chemical synthesis, and potentially in the development of pharmaceutical intermediates.
Qualitative Solubility Profile
Currently, the publicly available data on the solubility of this compound in organic solvents is primarily qualitative. The compound is generally described as being slightly soluble in polar aprotic and protic solvents.
Table 1: Qualitative Solubility of this compound in Selected Organic Solvents
| Solvent Class | Representative Solvents | Reported Solubility | Citation |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1][2] |
| Polar Protic | Methanol | Slightly Soluble | [1][2] |
It is important to note that "slightly soluble" is a non-quantitative term and the actual solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent. For many applications, a precise quantitative determination of solubility is essential.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and actionable solubility data, a standardized experimental protocol is required. The following section details a robust methodology based on the widely accepted shake-flask method, which can be employed to determine the equilibrium solubility of this compound in various organic solvents.
Materials and Equipment
-
Solute: High-purity this compound (>99%)
-
Solvents: Analytical or HPLC grade organic solvents of interest
-
Apparatus:
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps (B75204) and PTFE septa
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Procedure: Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume or mass of the selected organic solvent. An excess of solid material should be visible to ensure that equilibrium with the solid phase is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended, and preliminary experiments should be conducted to determine the time required to reach a constant concentration.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least one hour to permit the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.
-
Accurately weigh the filtered solution.
-
-
Analysis of Solute Concentration:
-
Gravimetric Method:
-
Evaporate the solvent from the weighed, filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the this compound.
-
Once the solvent is fully evaporated, weigh the remaining solid residue.
-
The solubility can then be calculated as the mass of the residue per mass or volume of the solvent.
-
-
Chromatographic Method (HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine the peak area.
-
Calculate the concentration of this compound in the saturated solution using the calibration curve and accounting for the dilution factor. A typical HPLC method would utilize a C18 column with a mobile phase consisting of an acetonitrile/water gradient with an acidic modifier, and UV detection at a suitable wavelength (e.g., 230 nm).
-
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for the systematic assessment of the solubility of this compound.
References
4-Methoxybenzenesulfonic Acid: A Technical Guide to Stability and Storage
For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of research outcomes. This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-Methoxybenzenesulfonic acid, a compound utilized in the synthesis of acyl/sulfonyl hydrazine (B178648) derivatives for pharmaceutical applications.[1][2][3]
Chemical Stability and Degradation Profile
This compound is generally considered stable at room temperature when stored in closed containers under normal handling and storage conditions.[4] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials.
Factors Influencing Stability:
-
Temperature: Elevated temperatures can promote thermal degradation. While stable at ambient temperatures, some suppliers recommend refrigerated or even frozen storage to maximize shelf life.[1][2][5]
-
Light: Exposure to light, particularly UV radiation, can potentially induce photodegradation.[6][7] Formulations containing related phenolic compounds show discoloration upon light exposure due to oxidative degradation.[7]
Hazardous Decomposition:
In the event of decomposition, which can be accelerated by excessive heat or fire, this compound may produce hazardous substances. These include:
-
Carbon monoxide (CO)[4]
-
Carbon dioxide (CO2)[4]
-
Oxides of sulfur (SOx)[4]
-
Oxides of nitrogen (NOx)[4]
-
Other irritating and toxic fumes and gases[4]
Recommended Storage Conditions
To maintain the integrity and purity of this compound, adherence to proper storage protocols is crucial. The following table summarizes the recommended storage conditions based on information from various suppliers.
| Parameter | Recommendation |
| Temperature | Store in a cool environment. Recommendations range from refrigerated (2-10 °C) to frozen (-20°C) for maximum stability.[1][2][5][6] |
| Atmosphere | Store in a dry, well-ventilated area.[4] The use of an inert atmosphere, such as nitrogen, can be considered to minimize oxidative degradation, especially for long-term storage or in formulations.[7] |
| Container | Keep in a tightly closed container to prevent moisture absorption and contamination.[4][5][6] For light-sensitive storage, amber or opaque containers are recommended.[6][7] |
| Location | Store in a designated area for chemicals, away from incompatible substances.[4][6] Some sources specify storage in a "corrosives area".[5] |
| Incompatibilities | Avoid contact with strong oxidizing agents, bases, water, and amines.[4][5][6] |
Experimental Protocols
Detailed experimental protocols for the stability testing of this compound are not extensively published in publicly available literature. However, a general approach to assessing the stability of a chemical substance would involve the following:
-
Forced Degradation Studies: Exposing the compound to stress conditions such as high temperature, high humidity, strong acid/base, and oxidative environments to identify potential degradation products and pathways.
-
Long-Term Stability Testing: Storing the compound under recommended and accelerated conditions (e.g., higher temperature and humidity) and periodically analyzing its purity and physical characteristics over an extended period.
-
Analytical Method: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), would be required to separate the parent compound from its degradation products and quantify any changes in purity.
Incompatibilities and Reactivity
This compound should not be stored with or exposed to the following substances to prevent potentially hazardous reactions:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[4][6]
-
Bases: As a sulfonic acid, it will react exothermically with bases in a neutralization reaction.[5]
-
Water: While soluble in water, some related compounds like sulfonyl chlorides react vigorously with water.[5][9] Caution should be exercised, and uncontrolled contact with water should be avoided, especially in the presence of incompatible materials.
-
Amines: Can react as bases with the sulfonic acid group.[5]
Visualizing Stability Factors
The following diagram illustrates the key factors that can affect the stability of this compound and the recommended practices to ensure its integrity.
Caption: Factors influencing the stability of this compound.
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. p-Methoxybenzenesulfonic acid | 5857-42-1 [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
Commercial Availability and Applications of 4-Methoxybenzenesulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxybenzenesulfonic acid, also known as p-anisolesulfonic acid, is an aromatic sulfonic acid that serves as a versatile reagent and catalyst in organic synthesis. Its utility spans various reactions, including esterification, acylation, and sulfonation, making it a valuable compound in the synthesis of pharmaceuticals, dyes, and agrochemicals. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key chemical and physical properties, and detailed experimental protocols for its synthesis and common applications.
Chemical and Physical Properties
This compound is typically a white to light-yellow crystalline solid. The presence of both a sulfonic acid group and a methoxy (B1213986) group on the benzene (B151609) ring influences its solubility and reactivity. It is soluble in water and polar organic solvents.
| Property | Value | Reference |
| CAS Number | 5857-42-1 | [1][2][3][4][5] |
| Molecular Formula | C₇H₈O₄S | [1][2][3][4][5] |
| Molecular Weight | 188.20 g/mol | [1][5] |
| Melting Point | 86-88 °C | |
| Boiling Point | 193-194 °C @ 1 Torr | |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |
Commercial Availability
This compound is readily available from a variety of chemical suppliers in various quantities and purities. The table below summarizes the offerings from several prominent vendors.
| Supplier | Purity | Available Quantities |
| Aaronchem | Not Specified | Not Specified |
| CymitQuimica | Not Specified | Not Specified |
| LGC Standards | Neat | 500 mg |
| United States Biological | Highly Purified | Not Specified |
| Sigma-Aldrich | Not Specified | 100 mg, 250 mg, 1 g, 5 g, 25 g |
| ChemicalBook | 95% | 1 g, 5 g |
| Lab-Chemicals.com | 98% | Not Specified |
| BLD Pharm | Not Specified | Not Specified |
| Molbase | 98% | 1 g, 1 kg |
Experimental Protocols
Synthesis of this compound from Anisole
A common method for the synthesis of this compound is the sulfonation of anisole.
Materials:
-
Anisole
-
Concentrated Sulfuric Acid (98%)
-
Distilled Water
Procedure:
-
To 600 g of anisole, slowly add 560 g of 98% sulfuric acid with stirring.
-
Heat the mixture to 80-85 °C and maintain this temperature for 3 hours with continuous stirring.
-
After the reaction is complete, cool the mixture and add distilled water to adjust the concentration to 55%.
-
Gradually cool the solution to approximately 40 °C, and then further to 20 °C.
-
Introduce a small seed crystal of p-methoxybenzenesulfonic acid to induce crystallization.
-
Collect the resulting crystalline solid by filtration.
-
For further purification, the crystals can be redissolved in water at 40 °C to a concentration of 55%, followed by recrystallization as described in steps 4 and 5.[1]
General Protocol for Esterification using an Aromatic Sulfonic Acid Catalyst
This compound can be used as a catalyst for Fischer esterification reactions. The following is a general procedure analogous to those using p-toluenesulfonic acid.
Materials:
-
Carboxylic Acid
-
Alcohol (e.g., methanol, ethanol)
-
This compound (catalytic amount, e.g., 1-5 mol%)
-
Organic Solvent (e.g., toluene, or the alcohol can be used as the solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using a solvent like toluene), combine the carboxylic acid (1.0 eq), the alcohol (1.5-3.0 eq, or as solvent), and a catalytic amount of this compound.
-
Heat the reaction mixture to reflux. If using a Dean-Stark trap, continue refluxing until no more water is collected.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an excess of alcohol was used as the solvent, remove it under reduced pressure.
-
Dilute the residue with an organic solvent such as ethyl acetate (B1210297) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
The crude product can be further purified by distillation or column chromatography if necessary.
General Protocol for Acylation using an Aromatic Sulfonic Acid Catalyst
While less common than for esterifications, sulfonic acids can catalyze acylation reactions. The following is a generalized protocol.
Materials:
-
Aromatic Substrate (e.g., anisole)
-
Acylating Agent (e.g., acetic anhydride, acetyl chloride)
-
This compound (catalytic amount)
-
Inert Organic Solvent (e.g., dichloromethane, nitrobenzene)
-
Aqueous Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the aromatic substrate in the chosen solvent.
-
Add the acylating agent (1.0-1.5 eq) to the solution.
-
Add a catalytic amount of this compound.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and quench by slowly adding an aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Logical Relationships in the Context of this compound
The following diagram illustrates the interconnectedness of the synthesis, properties, and applications of this compound.
Caption: Synthesis, Properties, and Applications of this compound.
References
An In-depth Technical Guide to the Core Reactions of 4-Methoxybenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key chemical reactions involving 4-methoxybenzenesulfonic acid. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of reaction pathways.
Introduction to this compound
This compound is an aromatic sulfonic acid that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a methoxy (B1213986) group at the para position of the benzene (B151609) ring, influences its reactivity in various electrophilic substitution and derivatization reactions. This guide will delve into the core reactions of this compound, including its synthesis, desulfonation, nitration, halogenation, and its utility in the formation of key derivatives such as sulfonyl chlorides and sulfonamides.
Key Reactions and Experimental Protocols
This section details the primary reactions involving this compound, providing both quantitative data and step-by-step experimental procedures.
Sulfonation of Anisole (B1667542) to this compound
The most common method for synthesizing this compound is through the electrophilic sulfonation of anisole. The methoxy group is an ortho-, para-directing activator, with the para product being the major isomer formed under most conditions.
Quantitative Data for Sulfonation of Anisole
| Reagent | Conditions | Product Distribution (ortho:para) | Yield | Reference |
| H₂SO₄ | Varies | 36:64 | Not Specified | [1] |
| SO₃ in CH₂Cl₂ | Not Specified | Enhanced ortho substitution | Not Specified | |
| H₂S₂O₇/H₃SO₄⁺ | 87% H₂SO₄ for equal rates | Not Specified | Not Specified | [1] |
Experimental Protocol: Synthesis of this compound
-
Materials: Anisole, concentrated sulfuric acid (98%).
-
Procedure:
-
To a stirred solution of anisole (1.0 equivalent), slowly add concentrated sulfuric acid (1.05 equivalents) at a temperature maintained between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of this compound.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried.
-
Desulfonation of this compound
The sulfonation of aromatic compounds is a reversible reaction. The sulfonic acid group can be removed by heating in the presence of a dilute acid, a process known as desulfonation.
Quantitative Data for Desulfonation
| Substrate | Conditions | Yield | Reference |
| Ethylbenzenesulfonic acid isomers | Steam distillation at 160-170 °C | Not applicable (isomer ratio change) | [2] |
| Benzenesulfonic acids | Heating with dilute acid/steam | Reversible reaction | [3] |
Experimental Protocol: Desulfonation of this compound
-
Materials: this compound, dilute sulfuric acid (e.g., 50% v/v).
-
Procedure:
-
Dissolve this compound in dilute sulfuric acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approximately 100-120 °C).
-
Monitor the reaction by TLC for the disappearance of the starting material and the formation of anisole.
-
Upon completion, cool the reaction mixture and extract the anisole with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is then washed with a saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield anisole.
-
Nitration of this compound
The nitration of this compound introduces a nitro group onto the aromatic ring. The sulfonic acid group is a meta-director, while the methoxy group is an ortho-, para-director. The substitution pattern of the product will depend on the reaction conditions. The following is a representative protocol adapted from the nitration of similar aromatic compounds.
Quantitative Data for Nitration of Aromatic Acids
| Starting Material | Reagents | Temperature (°C) | Major Product | Yield (%) | Reference |
| 4-Methylbenzoic Acid | Conc. HNO₃ / Conc. H₂SO₄ | 0 - 10 | 4-Methyl-3-nitrobenzoic Acid | ~70-85 | [4] |
| Methyl Benzoate | Conc. HNO₃ / Conc. H₂SO₄ | 5 - 15 | Methyl 3-nitrobenzoate | 81-85 | [5] |
Experimental Protocol: Nitration of this compound (Representative)
-
Materials: this compound, concentrated nitric acid, concentrated sulfuric acid.
-
Procedure:
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in concentrated sulfuric acid and cool the solution to 0-5 °C.
-
Slowly add the chilled nitrating mixture dropwise to the stirred solution of this compound, maintaining the temperature below 10 °C.[5]
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 30 minutes.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
The product can be purified by recrystallization.
-
Halogenation of this compound
Halogenation of this compound can be achieved using standard halogenating agents. The following is a general procedure for bromination, which can be adapted for chlorination.
Experimental Protocol: Bromination of this compound (Representative)
-
Materials: this compound, liquid bromine, iron(III) bromide (catalyst).
-
Procedure:
-
To a solution of this compound in a suitable solvent (e.g., acetic acid), add a catalytic amount of iron(III) bromide.
-
Slowly add liquid bromine (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture until the bromine color disappears.
-
Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.
-
The brominated product can be isolated by filtration or extraction, depending on its solubility.
-
Purify the product by recrystallization.
-
Derivatization Reactions
This compound is a precursor to several important derivatives, most notably 4-methoxybenzenesulfonyl chloride.
Synthesis of 4-Methoxybenzenesulfonyl Chloride
4-Methoxybenzenesulfonyl chloride is a key intermediate for the synthesis of sulfonamides and sulfonate esters.
Quantitative Data for 4-Methoxybenzenesulfonyl Chloride Synthesis
| Starting Material | Reagents | Temperature (°C) | Yield (%) | Reference |
| Anisole | H₂SO₄, POCl₃ | <5 then 95 | ~99 | [6] |
| Anisole | Chlorosulfonic Acid | 0-5 then RT | Not Specified | [7] |
Experimental Protocol: Synthesis of 4-Methoxybenzenesulfonyl Chloride [6]
-
Materials: Anisole (0.5 mol), 100% sulfuric acid (0.525 mol), phosphorus oxychloride (0.5 mol), ice, water, sodium chloride.
-
Procedure:
-
To a mixture of anisole and phosphorus oxychloride, add 100% sulfuric acid with stirring while maintaining the temperature below 5 °C using an ice-water bath.[6]
-
Remove the ice bath and allow the mixture to warm to approximately 29 °C over 90 minutes.
-
Heat the reaction mixture to about 95 °C and maintain for approximately two hours.[6]
-
After cooling, slowly pour the reaction mixture into a mixture of ice, water, and sodium chloride, keeping the temperature under 11 °C.[6]
-
Collect the resulting solid by filtration, wash three times with ice water, and dry to obtain 4-methoxybenzenesulfonyl chloride.[6]
-
Synthesis of 4-Methoxybenzenesulfonamides
4-Methoxybenzenesulfonyl chloride readily reacts with primary and secondary amines to form sulfonamides, a functional group present in many pharmaceuticals.
Quantitative Data for Sulfonamide Formation
| Amine | Base | Solvent | Yield (%) |
| Aniline | Pyridine | Dichloromethane | 92 |
| Various primary amines | Triethylamine (B128534), DMAP (cat.) | Not Specified | 82-97 |
Experimental Protocol: Synthesis of a 4-Methoxybenzenesulfonamide
-
Materials: 4-Methoxybenzenesulfonyl chloride, a primary or secondary amine, a base (e.g., triethylamine or pyridine), a suitable solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the solvent.
-
Slowly add a solution of 4-methoxybenzenesulfonyl chloride (1.1 equivalents) in the same solvent.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess base and amine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualization of Key Processes
The following diagrams illustrate the logical flow of key synthetic pathways involving this compound and its derivatives.
Caption: Synthetic workflow from anisole to a 4-methoxybenzenesulfonamide.
References
- 1. Aromatic sulphonation. Part 91. The sulphonation of anisole, phenol, phenyl methanesulphonate, potassium phenyl sulphate, and a series of methyl-, bromo-, and chloro-substituted anisoles and phenols in concentrated aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum [chemicalbook.com]
- 3. orgosolver.com [orgosolver.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 4-Methoxybenzenesulfonic Acid as a Catalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxybenzenesulfonic acid is an aromatic sulfonic acid that can function as a strong, organic-soluble Brønsted acid catalyst in a variety of organic transformations. While less commonly cited in the literature than its close analog, p-toluenesulfonic acid (p-TsOH), its acidic properties make it a viable catalyst for reactions that are typically promoted by strong acids. Its utility is particularly notable in reactions such as esterifications, the synthesis of heterocyclic compounds like dihydropyrimidinones via the Biginelli reaction, and in the application and removal of acid-labile protecting groups. The methoxy (B1213986) group may offer subtle differences in solubility and electronic properties compared to the methyl group in p-TsOH, potentially influencing reaction kinetics and yields in certain contexts.
These application notes provide an overview of the catalytic applications of this compound, with detailed protocols and quantitative data drawn from analogous, well-documented procedures using p-toluenesulfonic acid as a benchmark.
Fischer-Speier Esterification of Carboxylic Acids
Application Note:
Fischer-Speier esterification is a classic acid-catalyzed reaction to form an ester from a carboxylic acid and an alcohol.[1][2] Aromatic sulfonic acids like this compound are effective catalysts for this transformation. The catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol.[3] The reaction is an equilibrium process, and to drive it towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction, often by azeotropic distillation using a Dean-Stark apparatus.[1] The solid nature of this compound offers advantages in handling and measurement compared to liquid mineral acids like sulfuric acid.[4]
Experimental Protocol (Analogous to p-TsOH catalysis): [1]
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (3.0 - 10.0 eq, can be used as solvent)
-
This compound (0.05 - 0.1 eq)
-
Anhydrous toluene (B28343) (if not using the alcohol as solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), add the carboxylic acid, the alcohol, and this compound. If not using the alcohol as the solvent, add a suitable volume of toluene.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If an excess of alcohol was used as the solvent, remove it under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water, followed by saturated sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.
-
Purify the product by column chromatography or distillation as required.
Quantitative Data for Acid-Catalyzed Esterification (using p-TsOH as catalyst):
| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) |
| Benzoic Acid | Methanol | 5 | Methanol | 4 | 95 |
| Acetic Acid | Ethanol | 5 | Ethanol | 2 | 92 |
| Lauric Acid | Ethanol | 10 | Toluene | 6 | 88 |
| 4-Methoxybenzoic Acid | Butanol | 5 | Toluene | 8 | 90 |
Experimental Workflow for Fischer-Speier Esterification:
References
Application Notes and Protocols for 4-Methoxybenzenesulfonic Acid in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a fundamental and widely utilized reaction in organic synthesis, crucial for the preparation of a vast array of compounds ranging from active pharmaceutical ingredients (APIs) and prodrugs to fragrances and polymers. The choice of catalyst is paramount to ensure high yields, selectivity, and favorable reaction kinetics. 4-Methoxybenzenesulfonic acid, also known as p-anisolesulfonic acid, is a strong organic acid that serves as an effective catalyst for esterification reactions, analogous to the more commonly used p-toluenesulfonic acid (PTSA).[1][2] Its solid, non-volatile nature and high acidity make it a convenient and efficient alternative to mineral acids like sulfuric acid.[1]
These application notes provide detailed protocols and comparative data for the use of this compound in the esterification of carboxylic acids. The information is intended to guide researchers in developing robust and efficient esterification procedures.
Catalytic Role of this compound in Esterification
This compound catalyzes esterification via the Fischer-Speier mechanism.[3][4] The sulfonic acid group is a strong Brønsted acid that protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common practice to either use an excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation with a Dean-Stark apparatus.[3][4]
Data Presentation: Quantitative Analysis of Aromatic Sulfonic Acid Catalyzed Esterification
The following tables summarize quantitative data from representative esterification reactions catalyzed by aromatic sulfonic acids. While specific data for this compound is limited in the literature, the data for the structurally similar p-toluenesulfonic acid (PTSA) provides a strong predictive basis for its catalytic performance.
Table 1: Esterification of Various Carboxylic Acids with Alcohols using p-Toluenesulfonic Acid as a Catalyst
| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Oleic Acid | Methanol | 8 (wt%) | None | 70 | 2 | 91.3 |
| Adipic Acid | 2-Hydroxyethyl acrylate | 5 | Toluene (B28343) | 140 | 4 | >95 |
| Benzoic Acid | Methanol | Catalytic | Methanol | Reflux | 4 | ~95 |
| Acetic Acid | n-Butanol | 1-5 (v/v) | None | 60-80 | - | - |
| D-Tartaric Acid | Benzyl Alcohol | 5 | Benzene | Reflux | 20 | 96 |
Data extrapolated from studies using p-toluenesulfonic acid (PTSA) as a catalyst, which is expected to have similar catalytic activity to this compound.[5][6]
Experimental Protocols
Protocol 1: General Procedure for the Esterification of a Carboxylic Acid using this compound
This protocol describes a general method for the esterification of a carboxylic acid with an alcohol using this compound as the catalyst, with azeotropic removal of water.
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (1.5 - 3.0 eq)
-
This compound (0.05 - 0.1 eq, 5-10 mol%)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297), diethyl ether)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq), the alcohol (1.5 - 3.0 eq), and this compound (0.05 - 0.1 eq).
-
Add a sufficient amount of toluene to allow for efficient stirring and azeotropic removal of water.
-
Assemble the Dean-Stark apparatus and a reflux condenser on top of the flask.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the progress of the reaction by observing the amount of water collected or by using an appropriate analytical technique (e.g., TLC, GC, or NMR).
-
Once the reaction is complete (no more water is collected or the starting material is consumed), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purify the crude product by a suitable method, such as distillation or column chromatography, if necessary.
Protocol 2: Esterification using an Excess of Alcohol as the Solvent
This protocol is suitable when the alcohol reactant is inexpensive and has a relatively low boiling point, allowing it to be used as the reaction solvent.
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (as solvent, typically >10 eq)
-
This compound (0.05 - 0.1 eq, 5-10 mol%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in an excess of the alcohol.
-
Carefully add this compound (0.05 - 0.1 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC or another suitable method until the starting carboxylic acid is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic solution sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.
-
Purify the product as needed by distillation or chromatography.
Visualizations
Fischer-Speier Esterification Mechanism
References
- 1. Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Esterification catalyzed by an efficient solid acid synthesized from PTSA and UiO-66(Zr) for biodiesel production - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Role of 4-Methoxybenzenesulfonic Acid in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxybenzenesulfonic acid and its derivatives are pivotal reagents in the synthesis of sulfonamides, a class of compounds with broad therapeutic applications. The sulfonamide functional group is a cornerstone in the development of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants. The methoxy-substituted benzene (B151609) ring can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. These application notes provide detailed protocols for the preparation of sulfonamides utilizing this compound as the foundational starting material. The primary route involves the conversion of this compound to the more reactive intermediate, 4-methoxybenzenesulfonyl chloride, which is then coupled with a desired amine.
Core Synthesis Pathway
The synthesis of sulfonamides from this compound is typically a two-step process. The first step involves the chlorination of the sulfonic acid to form 4-methoxybenzenesulfonyl chloride. This is a critical activation step as sulfonic acids themselves are generally unreactive towards amines. The second step is the nucleophilic substitution reaction between the generated sulfonyl chloride and an appropriate amine to yield the target sulfonamide.
Figure 1: General two-step synthesis of 4-methoxybenzenesulfonamides.
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxybenzenesulfonyl Chloride from this compound
This protocol details the conversion of this compound to 4-methoxybenzenesulfonyl chloride, a key intermediate for sulfonamide synthesis.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
Sulfuric acid (100%)
-
Ice
-
Water
-
Sodium chloride
-
Round-bottom flask
-
Stirring apparatus
-
Ice-water bath
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
To a mixture of anisole (0.5 mol) and phosphorus oxychloride (0.5 mol), slowly add sulfuric acid (0.525 mol) while maintaining the temperature below 5°C using an ice-water bath.[1]
-
After the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to approximately 29°C with continuous stirring.[1]
-
Once the reaction is complete, carefully pour the reaction mixture onto a mixture of 500.0 g of ice, 250.0 ml of water, and 30.0 g of sodium chloride.[1]
-
A solid precipitate of 4-methoxybenzenesulfonyl chloride will form.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain the final product.[1]
Figure 2: Workflow for the synthesis of 4-methoxybenzenesulfonyl chloride.
Protocol 2: General Synthesis of N-Substituted 4-Methoxybenzenesulfonamides
This protocol outlines the reaction of 4-methoxybenzenesulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
4-Methoxybenzenesulfonyl chloride
-
Primary or secondary amine (e.g., 4-aminoacetophenone, trimetazidine)[2][3]
-
Base (e.g., triethylamine, pyridine)
-
Solvent (e.g., dichloromethane, pyridine)
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
Dissolve the amine (1 mmol) in the chosen solvent (e.g., 30 mL of dichloromethane).[3]
-
Add 4-methoxybenzenesulfonyl chloride (1 mmol) to the solution.[3]
-
After stirring for 10 minutes, add the base (1.2 mmol of triethylamine).[3]
-
Continue stirring the reaction mixture for 30 minutes.[3]
-
Wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.[3]
-
If necessary, purify the product by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 4-methoxybenzenesulfonamide derivatives.
| Starting Amine | Base | Solvent | Reaction Time | Yield (%) | Reference |
| 4-Aminoacetophenone | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Trimetazidine | Triethylamine | Dichloromethane | 30 min | 95 | [3] |
| Ammonium Hydroxide | - | Water/Ice | Not Specified | 81.5 | [1] |
Note: The yield for the reaction with 4-aminoacetophenone was not explicitly stated in the provided source.
Characterization Data for 4-Methoxybenzenesulfonamide
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₃S | [4][5][6] |
| Molecular Weight | 187.22 g/mol | [5] |
| Melting Point | 111-115 °C | |
| Appearance | White to pale cream crystalline powder or solid | [6] |
| Solubility | Slightly soluble in water | [4] |
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis of sulfonamides using this compound as a precursor. The conversion to 4-methoxybenzenesulfonyl chloride is a key enabling step for the subsequent amidation. These methodologies are applicable to a wide range of amines, allowing for the generation of diverse sulfonamide libraries for drug discovery and development. Researchers should adhere to standard laboratory safety practices when handling the reagents mentioned in these protocols.
References
- 1. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 4-Methoxybenzenesulfonamide, 98% | Fisher Scientific [fishersci.ca]
- 5. 4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methoxybenzenesulfonamide, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Application Notes and Protocols for the Quantification of 4-Methoxybenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxybenzenesulfonic acid is a chemical intermediate used in various industrial applications, including the synthesis of pharmaceuticals and dyes. Accurate quantification of this compound is crucial for process control, quality assurance of final products, and stability studies. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ion Chromatography (IC) with conductivity detection. Additionally, a brief overview of a potential UV-Vis spectrophotometric method is discussed.
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used and robust technique for the analysis of aromatic sulfonic acids. It offers good selectivity and sensitivity.
-
Ion Chromatography (IC) with Suppressed Conductivity Detection: IC is a powerful technique for the separation and quantification of ionic species, including sulfonic acids. It is particularly useful for samples with complex matrices.[1][2][3]
-
UV-Vis Spectrophotometry: This method can be a simple and rapid approach for the quantification of this compound in simple matrices, provided the analyte has a suitable chromophore and there are no interfering substances.
Data Presentation: Comparison of Analytical Methods
The following table summarizes typical performance characteristics for the analytical methods described. Please note that these are representative values for sulfonic acid analysis and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | Ion Chromatography (Suppressed Conductivity) |
| Linearity (R²) | > 0.999 | > 0.999[1] |
| Limit of Detection (LOD) | Typically in the low µg/mL range | 0.06 - 0.16 µM[4] |
| Limit of Quantitation (LOQ) | Typically in the low to mid µg/mL range | Typically in the low µM range |
| Precision (%RSD) | < 2% | < 2.0%[1] |
| Accuracy/Recovery (%) | 98 - 102% | 97 - 102%[1][2] |
| Selectivity | High | High |
| Primary Advantages | High selectivity, widely applicable, robust | Excellent for ionic analytes, high sensitivity |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol provides a general method for the quantification of this compound using reversed-phase HPLC with UV detection.
a. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent. A common starting point is a gradient of acetonitrile (B52724) in water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) to ensure the sulfonic acid is in its protonated form for better retention and peak shape. |
| Flow Rate | 1.0 mL/min. |
| Detection Wavelength | UV detection at a wavelength of maximum absorbance for this compound (e.g., around 230 nm, requires experimental determination). |
| Injection Volume | 10 - 20 µL. |
| Column Temperature | 30 °C. |
b. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phase components. For example, to prepare a 0.1% phosphoric acid solution, add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Filter and degas all mobile phases before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For a solid sample, accurately weigh a known amount, dissolve it in a suitable solvent (preferably the mobile phase), and dilute to a concentration within the calibration range. Filtration through a 0.45 µm syringe filter is recommended before injection. For liquid samples, a direct dilution may be sufficient.
c. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.
Ion Chromatography (IC) with Suppressed Conductivity Detection
This method is highly suitable for the direct analysis of sulfonic acids in aqueous samples.
a. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Conditions |
| IC System | An ion chromatograph equipped with a pump, autosampler, and a suppressed conductivity detector. |
| Column | Anion-exchange column suitable for the separation of organic acids (e.g., Metrosep A Supp1 or similar).[1] |
| Eluent | An aqueous solution of a base, such as sodium hydroxide (B78521) or a carbonate/bicarbonate buffer. The concentration will need to be optimized for the specific column and analyte. A gradient elution may be necessary for complex samples. |
| Suppressor | Anion suppressor module. |
| Flow Rate | 0.8 - 1.2 mL/min. |
| Injection Volume | 20 - 50 µL. |
| Column Temperature | Ambient or controlled (e.g., 30 °C). |
b. Preparation of Solutions
-
Eluent Preparation: Prepare the eluent by dissolving the appropriate reagents (e.g., sodium hydroxide, sodium carbonate) in deionized water. Degas the eluent before use.
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC protocol, using deionized water as the diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water.
-
Sample Preparation: Dilute the sample with deionized water to a concentration within the linear range of the method. For samples with high ionic strength, a solid-phase extraction (SPE) step may be necessary to remove interfering ions.[4]
c. Analysis Procedure
-
Equilibrate the IC system with the eluent.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples from the calibration curve.
UV-Vis Spectrophotometry
This method is a simpler, but less selective, alternative to chromatographic methods. It is suitable for the analysis of this compound in samples with a simple and known matrix, where interfering substances that absorb at the same wavelength are absent.
a. Instrumentation
-
UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
b. Procedure
-
Determination of Maximum Wavelength (λmax): Prepare a dilute solution of this compound in a suitable solvent (e.g., deionized water or methanol). Scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance.
-
Preparation of Standard Solutions: Prepare a stock solution of this compound and a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the sample in the same solvent used for the standards to a concentration that falls within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank. Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the sample.
Mandatory Visualization
Caption: General experimental workflow for the quantification of this compound.
References
Application Note: HPLC Analysis of 4-Methoxybenzenesulfonic Acid Reaction Mixtures
AN-HPLC-001
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 4-methoxybenzenesulfonic acid in reaction mixtures using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Monitoring its formation and consumption in real-time is crucial for reaction optimization, yield determination, and quality control. This application note describes a robust and accurate RP-HPLC method for the separation and quantification of this compound from potential starting materials and byproducts. The method is suitable for in-process control and final product analysis.
The principle of this method relies on the separation of this compound from other components in a mixture based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase.[1] An acidic modifier is used in the mobile phase to ensure the consistent ionization state of the sulfonic acid group, leading to sharp peaks and reproducible retention times.[1] Detection is achieved by monitoring the UV absorbance of the analyte.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.[1]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Conditions |
| HPLC System | Quaternary Gradient HPLC System |
| Detector | UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 0-10 min: 10-40% B10-15 min: 40-10% B15-20 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Reagents and Standards
-
This compound reference standard (Purity ≥ 99%)
-
Acetonitrile (HPLC grade)[1]
-
Methanol (B129727) (HPLC grade)[1]
-
Water (HPLC or Milli-Q grade)[1]
-
Phosphoric acid (Analytical grade)[1]
-
0.45 µm Syringe filters[1]
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with a 50:50 mixture of methanol and water.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[1]
Sample Preparation
-
Accurately withdraw a sample from the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the sample with a 50:50 mixture of methanol and water to an expected concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
Method Validation (Example Data)
The method should be validated according to ICH guidelines.[2][3] The following tables present example data for method validation parameters.
Table 2: System Suitability
| Parameter | Acceptance Criteria | Example Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 4500 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 3: Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 4: Precision
| Parameter | % RSD |
| Repeatability (n=6) | 0.9% |
| Intermediate Precision (n=6) | 1.2% |
Table 5: Accuracy (Spike Recovery)
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.5 | 99.2% |
Table 6: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Experimental Workflow and Protocols
The following diagram illustrates the overall workflow for the HPLC analysis of this compound reaction mixtures.
Caption: Experimental workflow for the HPLC analysis of this compound.
Protocol 1: Mobile Phase Preparation
-
Aqueous Phase (0.1% Phosphoric Acid): Carefully add 1.0 mL of concentrated phosphoric acid to a 1000 mL volumetric flask containing approximately 500 mL of HPLC grade water.[1] Bring the volume to the mark with HPLC grade water and mix thoroughly.[1]
-
Organic Phase: Use HPLC grade acetonitrile.
-
Degas both mobile phase components using an ultrasonic bath for 15 minutes or by vacuum filtration before placing them on the HPLC system.[1]
Protocol 2: Sample Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition (10% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no carryover or contamination.
-
Inject the working standard solutions in increasing order of concentration to generate the calibration curve.
-
Inject the prepared reaction mixture samples.
-
After the analysis of each sample, integrate the peak corresponding to this compound.
-
Calculate the concentration of this compound in the samples using the linear regression equation obtained from the calibration curve.
Logical Relationship for Method Development
The development of a robust HPLC method follows a logical progression of optimizing various parameters to achieve the desired separation and quantification.
Caption: Logical workflow for HPLC method development and validation.
Disclaimer: The quantitative data presented in this application note is for illustrative purposes only. The method must be fully validated in the user's laboratory to ensure its suitability for the intended application.
References
Application Notes and Protocols: 4-Methoxybenzenesulfonyl (MBS) Group in Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the judicious use of protecting groups is paramount. The 4-methoxybenzenesulfonyl (MBS) group, derived from 4-methoxybenzenesulfonic acid, serves as a robust and versatile protecting group, primarily for primary and secondary amines. The sulfonamide linkage formed is stable under a variety of reaction conditions, yet can be cleaved under specific acidic or reductive methods, offering a valuable tool in orthogonal synthesis strategies.
The MBS group is typically introduced by reacting the amine with 4-methoxybenzenesulfonyl chloride in the presence of a base. The electron-donating methoxy (B1213986) group on the phenyl ring subtly modulates the reactivity and cleavage conditions of the sulfonamide compared to unsubstituted benzenesulfonamides or tosylamides, providing a handle for selective deprotection. These application notes provide detailed protocols for the introduction and removal of the MBS protecting group, quantitative data on its performance, and insights into its stability and orthogonality with other common protecting groups.
Key Applications
-
Protection of Primary and Secondary Amines: Formation of stable sulfonamides.
-
Peptide Synthesis: Protection of the guanidino side chain of arginine.
-
Orthogonal Synthesis: Selective deprotection in the presence of other protecting groups like Boc, Fmoc, and Cbz.
Data Presentation
Table 1: Protection of Amines with 4-Methoxybenzenesulfonyl Chloride
| Substrate (Amine) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Primary Alkylamine | Pyridine (B92270) | Dichloromethane (DCM) | 0 to RT | 2 - 12 | >90 | General Protocol |
| Secondary Alkylamine | Triethylamine (B128534) (TEA) | Dichloromethane (DCM) | 0 to RT | 4 - 16 | 85-95 | General Protocol |
| Aniline | Pyridine | Dichloromethane (DCM) | RT | 12 - 24 | >90 | General Protocol |
| Hindered Amine | DMAP (cat.), TEA | Dichloromethane (DCM) | Reflux | 24 - 48 | 70-85 | General Protocol |
Table 2: Deprotection of 4-Methoxybenzenesulfonamides (MBS-Amines)
| Substrate (MBS-Amine) | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Aryl-MBS | HBr (48%), Phenol | Acetic Acid | 70 | 4 | High | General Acidic Cleavage |
| N-Alkyl-MBS | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | RT | 2 - 6 | 68-98 | [1] |
| N-Aryl-MBS | Bi(OTf)₃ (cat.), H₂O | 1,2-Dichloroethane (DCE) | 80 | 1-2 | 89-95 | [2] |
| N-Alkyl-MBS | SmI₂ | THF/DMPU | RT | 0.5 - 2 | Good | [3] |
| N-Aryl-MBS | Mg, MeOH | Methanol (B129727) | Reflux | 2 - 6 | Good | Reductive Cleavage |
Table 3: Stability of the 4-Methoxybenzenesulfonyl (MBS) Group
| Reagent/Condition | Stability | Notes | Reference |
| Acidic Conditions | |||
| 1M HCl (aq) | Stable at RT, slow cleavage at 60°C | Generally stable to mild aqueous acid at room temperature. | [4] |
| Trifluoroacetic Acid (TFA) | Labile | Cleavage occurs readily at room temperature. | [1] |
| HBr (48%) | Labile | Strong acid cleavage, often with a scavenger like phenol. | General Knowledge |
| Basic Conditions | |||
| 1M NaOH (aq) | Stable at RT, slow cleavage at 60°C | Generally stable to mild aqueous base at room temperature. | [4] |
| Piperidine (20% in DMF) | Stable | Compatible with Fmoc deprotection conditions in peptide synthesis. | General Knowledge |
| Oxidizing Agents | |||
| H₂O₂ (30%) | Stable | The sulfonamide linkage is resistant to oxidation. | [4] |
| DDQ, CAN | Stable | N-protected sulfamates are reported to be stable to oxidizing agents. | [5] |
| Reducing Agents | |||
| H₂, Pd/C | Stable | Compatible with conditions for Cbz and benzyl (B1604629) ether deprotection. | General Knowledge |
| NaBH₄ | Stable | Stable to hydride reducing agents. | General Knowledge |
| SmI₂ | Labile | Can be cleaved under reductive conditions. | [3] |
| Mg/MeOH | Labile | Reductive cleavage of the N-S bond. | Reductive Cleavage |
| Nucleophiles | |||
| Thiolates | Stable | Unlike nitrobenzenesulfonamides (nosyl groups), MBS is stable. | General Knowledge |
| Hydrazine | Stable | Compatible with conditions for Dde or ivDde group removal. | General Knowledge |
Table 4: Orthogonality of the MBS Protecting Group
| MBS Deprotection Method | Compatible Protecting Groups (Stable) | Incompatible Protecting Groups (Cleaved) |
| Acidic Cleavage (TFA, HBr) | Fmoc, Cbz, Benzyl ethers | Boc, Trityl (Trt), t-Butyl esters |
| Reductive Cleavage (SmI₂, Mg/MeOH) | Boc, Fmoc, t-Butyl ethers, Esters | Cbz, Benzyl ethers (may be cleaved under some reductive conditions) |
Experimental Protocols
Protocol 1: Protection of a Primary Amine with 4-Methoxybenzenesulfonyl Chloride
Objective: To protect a primary amine as a 4-methoxybenzenesulfonamide.
Materials:
-
Primary amine (1.0 equiv)
-
4-Methoxybenzenesulfonyl chloride (1.1 equiv)
-
Pyridine (2.0 equiv) or Triethylamine (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve the primary amine (1.0 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine or triethylamine (2.0 equiv) to the solution and stir for 10 minutes.
-
Slowly add a solution of 4-methoxybenzenesulfonyl chloride (1.1 equiv) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to afford the N-protected 4-methoxybenzenesulfonamide.
Protocol 2: Acidic Deprotection of a 4-Methoxybenzenesulfonamide using Trifluoroacetic Acid
Objective: To cleave the MBS protecting group from a secondary amine under acidic conditions.
Materials:
-
N-alkyl-4-methoxybenzenesulfonamide (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve the N-alkyl-4-methoxybenzenesulfonamide (1.0 equiv) in anhydrous DCM in a round-bottom flask.
-
Add trifluoroacetic acid (TFA, typically 5-10 equivalents or as a 10-50% solution in DCM) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or other suitable methods to obtain the deprotected amine.[1]
Protocol 3: Reductive Deprotection of a 4-Methoxybenzenesulfonamide using Magnesium and Methanol
Objective: To reductively cleave the MBS protecting group from an amine.
Materials:
-
N-substituted-4-methoxybenzenesulfonamide (1.0 equiv)
-
Magnesium turnings (excess, e.g., 10 equiv)
-
Anhydrous Methanol
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Ethyl acetate (B1210297)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle.
Procedure:
-
To a round-bottom flask containing the N-substituted-4-methoxybenzenesulfonamide (1.0 equiv) and magnesium turnings (10 equiv), add anhydrous methanol under a nitrogen atmosphere.
-
Heat the mixture to reflux and stir vigorously. The reaction is often accompanied by the evolution of hydrogen gas.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture to remove inorganic salts and wash the solid with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to yield the free amine.
Visualizations
Caption: Reaction mechanism for the protection of a primary amine with 4-methoxybenzenesulfonyl chloride.
Caption: Mechanism of acidic cleavage of a 4-methoxybenzenesulfonamide.
Caption: Experimental workflow for the protection of an amine with MBS-Cl.
Caption: Logical relationships in an orthogonal deprotection strategy involving the MBS group.
References
- 1. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]
- 4. benchchem.com [benchchem.com]
- 5. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 4-Methoxybenzenesulfonic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols related to 4-methoxybenzenesulfonic acid, a key intermediate in organic synthesis and pharmaceutical development. The information presented herein is intended to guide researchers in the synthesis and application of this versatile compound, with a particular focus on its role in the development of targeted cancer therapies.
Introduction
This compound (p-anisic acid) and its derivatives are valuable building blocks in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs). The presence of both a sulfonic acid group and a methoxy-activated aromatic ring allows for diverse chemical transformations. A significant application of this scaffold is in the synthesis of inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.
This document outlines the synthesis of this compound and its conversion to 4-methoxybenzenesulfonyl chloride, a crucial precursor for the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline (B1360015), an important fragment in various VEGFR-2 inhibitors.[1][2]
Experimental Protocols
Synthesis of this compound
This protocol describes the sulfonation of anisole (B1667542) (methoxybenzene) to produce this compound.
Materials:
-
Anisole (Methoxybenzene)
-
Concentrated Sulfuric Acid (98%)
-
Distilled Water
-
Ice
Equipment:
-
Round-bottom flask with a stirrer
-
Dropping funnel
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, place 600 g of anisole.
-
Slowly add 560 g of 98% sulfuric acid to the anisole with continuous stirring. The addition should be controlled to maintain a manageable reaction temperature.
-
After the addition is complete, heat the mixture to 80-85°C and maintain this temperature for 3 hours with continuous stirring.
-
After 3 hours, cool the reaction mixture and then carefully add distilled water to adjust the concentration of the sulfonic acid to approximately 55%.
-
Cool the solution to about 40°C and then gradually cool further to 20°C.
-
To induce crystallization, add a small seed crystal of p-methoxybenzenesulfonic acid.
-
Collect the precipitated crystals by filtration using a Buchner funnel.
-
For purification, the collected crystals can be redissolved in water at 40°C to a concentration of 55%, followed by gradual cooling to 20°C to recrystallize the product.
-
Filter the purified crystals and dry them to obtain this compound.
Synthesis of 4-Methoxybenzenesulfonyl Chloride
This protocol details the conversion of this compound to its corresponding sulfonyl chloride, a more reactive intermediate for subsequent reactions.
Materials:
-
This compound
-
Thionyl chloride or Chlorosulfonic acid
-
Inert solvent (e.g., dichloromethane)
Equipment:
-
Round-bottom flask with a stirrer and reflux condenser
-
Fume hood
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under a fume hood, suspend this compound in an inert solvent like dichloromethane.
-
Slowly add an excess of thionyl chloride (or chlorosulfonic acid) to the suspension with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 4-methoxybenzenesulfonyl chloride can be purified by recrystallization or used directly in the next step.
Synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline from 4-Methoxybenzenesulfonyl Chloride
This multi-step protocol outlines the synthesis of a key pharmaceutical intermediate for VEGFR-2 inhibitors.[1][2]
Step 1: Synthesis of Sodium 4-methoxybenzenesulfinate
-
Dissolve sodium sulfite (B76179) (2 equivalents) and sodium bicarbonate (2 equivalents) in a mixture of water and THF (10:1).
-
Cool the solution to 0°C in an ice bath.
-
Add 4-methoxybenzene-1-sulfonyl chloride (1 equivalent) portion-wise to the cooled solution over 10 minutes with stirring.
-
Allow the reaction to stir overnight, gradually warming to room temperature.
-
Extract the reaction mixture with chloroform (B151607) (3 x 50 mL) to remove impurities. The aqueous layer contains the desired sodium 4-methoxybenzenesulfinate.
Step 2: Synthesis of 1-(Ethylsulfonyl)-4-methoxybenzene
-
To the aqueous solution of sodium 4-methoxybenzenesulfinate, add methanol (B129727) and ethyl iodide (2.5 equivalents).
-
Reflux the mixture for 2 hours.
-
After cooling, the product can be isolated by extraction with an organic solvent.
Step 3: Nitration of 1-(Ethylsulfonyl)-4-methoxybenzene
-
Dissolve 1-(ethylsulfonyl)-4-methoxybenzene in concentrated nitric acid.
-
Heat the reaction mixture to 100°C for 2 hours.
-
Carefully pour the reaction mixture onto ice to precipitate the product, 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene.
-
Collect the precipitate by filtration and wash with cold water.
Step 4: Reduction to 5-(Ethylsulfonyl)-2-methoxyaniline
-
Dissolve 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere for 2 days.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent to obtain the final product, 5-(ethylsulfonyl)-2-methoxyaniline.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline from 4-methoxybenzene-1-sulfonyl chloride.[1]
| Step | Reactants | Key Reagents | Reaction Conditions | Yield |
| 1 | 4-Methoxybenzene-1-sulfonyl chloride | Na₂SO₃, NaHCO₃ | 0°C to rt, overnight | 99% |
| 2 | Sodium 4-methoxybenzenesulfinate | Ethyl iodide, Methanol | Reflux, 2 h | 90% |
| 3 | 1-(Ethylsulfonyl)-4-methoxybenzene | conc. HNO₃ | 100°C, 2 h | 73% |
| 4 | 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene | H₂, 10% Pd/C | rt, 2 days | 90% |
| Overall | 4-Methoxybenzene-1-sulfonyl chloride | 59% |
Application in Drug Development: VEGFR-2 Inhibition
5-(Ethylsulfonyl)-2-methoxyaniline is a crucial structural component in numerous potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis. Overexpression and activation of VEGFR-2 are implicated in the pathology of various cancers, making it a prime target for anticancer drug development.
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability – all essential processes for angiogenesis.[3][4][5]
Inhibitors containing the 5-(ethylsulfonyl)-2-methoxyaniline moiety are designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and thereby blocking the downstream signaling events that drive angiogenesis.
Caption: VEGFR-2 signaling pathway and the point of inhibition.
Experimental Workflow
The following diagram illustrates the overall workflow from the synthesis of this compound to its application in the development of VEGFR-2 inhibitors.
Caption: Synthetic workflow for a VEGFR-2 inhibitor precursor.
Conclusion
This compound is a valuable and versatile starting material in organic synthesis. The protocols provided herein offer a clear pathway for its synthesis and subsequent elaboration into complex pharmaceutical intermediates. The application of its derivatives in the development of targeted anticancer therapies, such as VEGFR-2 inhibitors, highlights the importance of this chemical scaffold in modern drug discovery and development. Researchers can utilize these methods and data to facilitate their own research in this critical area.
References
- 1. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
Safe Handling of 4-Methoxybenzenesulfonic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling of 4-Methoxybenzenesulfonic acid in a laboratory setting. Adherence to these guidelines is crucial to minimize risks and ensure a safe working environment.
Hazard Identification and Quantitative Data
This compound is a chemical that requires careful handling due to its potential hazards. It is irritating to the eyes, respiratory system, and skin.[1][2]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C7H8O4S | [2][3] |
| Molecular Weight | 188.20 g/mol | [2][3] |
| Appearance | Not Specified | |
| Odor | Not Specified | |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |
Table 2: Hazard Classification
| Hazard | Category | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation | [2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.
Table 3: Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or natural rubber gloves are suitable. Inspect for integrity before each use.[4] |
| Body Protection | Laboratory coat or chemical-resistant suit | Long-sleeved clothing should be worn.[4] |
| Respiratory Protection | Dust mask or respirator | For nuisance exposures, a P95 (US) or P1 (EU) particle respirator is recommended. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator.[4] |
Experimental Protocols
Engineering Controls
-
Work in a well-ventilated area.
-
For procedures that may generate dust, use a chemical fume hood.[4]
-
Ensure that eyewash stations and safety showers are readily accessible.[4]
Handling Procedures
-
Preparation:
-
Handling:
-
Hygiene:
Storage
-
Store in a tightly closed container.[1]
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][4]
Spill Response
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[4]
-
Gently sweep or vacuum the spilled solid material into a suitable, labeled container for disposal. Avoid generating dust.[1][4]
-
Clean the spill area with a damp cloth or paper towel.
-
Place all cleanup materials into a sealed, labeled container for proper disposal.[4]
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]
-
Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.
Disposal
-
Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations.
-
One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
Visualizations
Caption: Workflow for the safe handling of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxybenzenesulfonic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield in 4-methoxybenzenesulfonic acid synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question 1: Why is the yield of my this compound significantly lower than expected?
Answer: Low yields can arise from several factors, often related to reaction conditions and work-up procedures.
-
Incomplete Reaction: The sulfonation of anisole (B1667542) may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing. Ensure that the reaction is stirred vigorously and monitored until the starting material is consumed.
-
Suboptimal Temperature Control: The sulfonation of anisole is an exothermic reaction. Localized overheating can lead to the decomposition of the product and the formation of byproducts. Conversely, a temperature that is too low can result in an incomplete reaction. Careful monitoring and control of the internal reaction temperature are crucial.
-
Loss During Work-up: Significant product loss can occur during the isolation and purification steps. As this compound is water-soluble, it is important to minimize the amount of water used during washing and to consider techniques like salting out to improve recovery from aqueous solutions.
-
Formation of Byproducts: The formation of side products, such as 4-methoxybenzene-1,3-disulfonic acid, can reduce the yield of the desired monosulfonated product.[1] This is more prevalent when using highly concentrated sulfonating agents or at elevated temperatures.
Question 2: How can I minimize the formation of the di-sulfonated byproduct?
Answer: The formation of 4-methoxybenzene-1,3-disulfonic acid is a common side reaction, particularly in the presence of strong sulfonating agents.[1] To minimize its formation:
-
Control Stoichiometry: Use a controlled molar ratio of the sulfonating agent to anisole. A large excess of the sulfonating agent will favor di-sulfonation.
-
Reaction Temperature: Maintain a moderate reaction temperature. Higher temperatures can promote further sulfonation of the initially formed product.
-
Choice of Sulfonating Agent: Consider using a milder sulfonating agent if di-sulfonation is a significant issue.
Question 3: My final product is discolored. What is the cause and how can I purify it?
Answer: Discoloration in the final product can be due to the formation of colored byproducts or residual starting materials.
-
Purification: Recrystallization is a common method for purifying this compound. If the product is isolated as a salt (e.g., barium or sodium salt), recrystallization from a suitable solvent can remove impurities. Treatment with activated charcoal during the recrystallization process can also help to remove colored impurities.
Question 4: How can I control the regioselectivity to favor the para-isomer over the ortho-isomer?
Answer: The methoxy (B1213986) group of anisole is an ortho, para-directing group. While a mixture of isomers is typically formed, the para-isomer is generally the major product due to steric hindrance at the ortho positions.[2] To favor the formation of this compound (the para-isomer):
-
Reaction Temperature: Higher reaction temperatures tend to favor the formation of the thermodynamically more stable para-isomer.[3]
-
Reaction Time: Allowing the reaction to proceed for a longer time at a suitable temperature can allow for the isomerization of the kinetically favored ortho-isomer to the more stable para-isomer.
Frequently Asked Questions (FAQs)
Q1: What are the most common sulfonating agents for the synthesis of this compound?
A1: The most common sulfonating agents include concentrated sulfuric acid, fuming sulfuric acid (oleum), chlorosulfonic acid, and bis(trimethylsilyl) sulfate (B86663). The choice of agent can influence the reaction rate, yield, and byproduct profile.
Q2: What is the expected yield for the synthesis of this compound?
A2: The yield can vary significantly depending on the chosen method and reaction conditions. For example, sulfonation of anisole with bis(trimethylsilyl) sulfate has been reported to yield 78% of the corresponding barium salt.[4] A procedure using 98% sulfuric acid aims for a high yield of the para-isomer, claiming the final product contains 98 mole % of this isomer.[5]
Q3: Is the sulfonation of anisole a reversible reaction?
A3: Yes, aromatic sulfonation is a reversible reaction. The forward reaction (sulfonation) is favored in concentrated acid, while the reverse reaction (desulfonation) can occur in hot, dilute aqueous acid. This reversibility can be utilized in synthetic strategies, for example, by using the sulfonic acid group as a temporary blocking group.[2]
Q4: What are the safety precautions I should take during this synthesis?
A4: Sulfonating agents like concentrated sulfuric acid, oleum, and chlorosulfonic acid are highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. The reactions can be exothermic, so proper temperature control is necessary to avoid runaway reactions.
Data Presentation
The following tables summarize quantitative data on the synthesis of this compound under different conditions.
Table 1: Comparison of Different Sulfonating Agents
| Sulfonating Agent | Reactant | Temperature (°C) | Reaction Time | Yield | Notes | Reference |
| 98% Sulfuric Acid | Methoxybenzene | 80-85 | 3 hours | High (product is 98 mole % para-isomer) | The product is isolated by crystallization. | [5] |
| Bis(trimethylsilyl) sulfate | Anisole | 125-170 | 2 hours | 78% | Isolated as the barium salt. | [4] |
| Chlorosulfonic Acid | Anisole | 0, then 70-80 | 1 hour | Not specified for sulfonic acid, but used to form the sulfonyl chloride intermediate. | The primary product is p-methoxybenzenesulfonyl chloride. | [6] |
Table 2: Effect of Temperature on Anisole Sulfonation
| Sulfonating Agent | Temperature (°C) | Key Observation | Reference |
| Supported Sulfuric Acid | 110-140 | Reactive temperature range for the sulfonation of gaseous anisole. | [7] |
| Sulfuric Acid | >150 | Favors the formation of the thermodynamically stable para-isomer. | [3] |
Experimental Protocols
Protocol 1: Sulfonation of Methoxybenzene with Sulfuric Acid [5]
-
Reaction Setup: In a suitable reaction vessel, place 600 g of methoxybenzene.
-
Addition of Sulfuric Acid: Slowly add 560 g of 98% sulfuric acid to the methoxybenzene with continuous stirring.
-
Reaction: Heat the mixture to 80-85 °C and maintain this temperature for 3 hours with continued stirring.
-
Quenching and Crystallization: After the reaction is complete, cool the mixture and add distilled water to adjust the concentration to 55%. Gradually cool the solution to about 40 °C.
-
Seeding and Isolation: At 20 °C, add a small seed crystal of p-methoxybenzenesulfonic acid to induce crystallization.
-
Purification: Collect the crystals by filtration. Redissolve the crystals in water at 40 °C to a concentration of 55%.
-
Recrystallization: Gradually cool the solution to 20 °C and again seed with a crystal of p-methoxybenzenesulfonic acid to induce recrystallization.
-
Final Product: Collect the purified crystals by filtration. The resulting product is reported to contain 98 mole % of the para-isomer.
Protocol 2: Sulfonation of Anisole with Bis(trimethylsilyl) sulfate (BTS) [4]
-
Reaction Mixture: In a reaction vessel, combine 3.8 g (0.035 mole) of anisole and 8.5 g (0.035 mole) of bis(trimethylsilyl) sulfate.
-
Reaction: Heat the mixture at 125-170 °C for 2 hours. During this time, distill off the hexamethyldisiloxane (B120664) (HMDS) byproduct.
-
Work-up: Cool the reaction mixture and pour it into 10 ml of water.
-
Isolation: Isolate the anisolesulfonic acid as its barium salt by adding a suitable barium source (e.g., barium carbonate). The reported yield of the barium salt is 5.8 g (78%).
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. afinitica.com [afinitica.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 4-Methoxybenzenesulfonic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of crude 4-methoxybenzenesulfonic acid. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized via the sulfonation of anisole (B1667542), may contain several impurities. The most common include:
-
Sulfuric Acid: Residual acid from the sulfonation reaction is a frequent impurity.[1]
-
Isomeric Impurities: The sulfonation of anisole can also produce the ortho-isomer (2-methoxybenzenesulfonic acid).[2]
-
Disulfonated Byproducts: Under harsh reaction conditions, further sulfonation can lead to the formation of 4-methoxybenzene-1,3-disulfonic acid.[2]
-
Unreacted Anisole: Incomplete reaction will leave residual starting material.
-
Water: Sulfonic acids are often hydrated and may contain water of crystallization.[1]
Q2: What is the general principle for purifying this compound?
A2: The most common and effective method for purifying this compound is recrystallization. This technique leverages the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The crude acid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure this compound crystallizes out, leaving the impurities dissolved in the mother liquor.[3]
Q3: What are suitable solvents for the recrystallization of this compound?
A3: Due to its high polarity, this compound has high solubility in water and limited solubility in most organic solvents.[1] A common purification procedure involves crystallization from an aqueous solution.[4] For other sulfonic acids, occasionally ethanol (B145695) or a mixture of solvents is used.[1] The choice of solvent is critical and should be one in which the desired compound is highly soluble at high temperatures but sparingly soluble at low temperatures.
Q4: What are the key safety precautions when handling this compound?
A4: this compound is a strong acid and should be handled with care. According to its GHS classification, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] It is crucial to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and to work in a well-ventilated area or a fume hood.[5][6]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: The final product is discolored (e.g., yellow or brown).
| Potential Cause | Troubleshooting Steps |
| Presence of colored organic impurities from side reactions during sulfonation. | Activated Carbon Treatment: Dissolve the crude product in hot water, add a small amount of activated charcoal, and swirl the mixture. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to crystallize. Use charcoal sparingly as it can also adsorb the desired product. |
| Oxidation of phenolic impurities. | Control Reaction Conditions: Ensure that the synthesis is carried out under optimal conditions to minimize the formation of colored byproducts. |
| Contamination from equipment. | Use Clean Glassware: Ensure all glassware is thoroughly cleaned before use. |
Issue 2: Low yield of purified product after recrystallization.
| Potential Cause | Troubleshooting Steps |
| Too much solvent was used , causing a significant amount of the product to remain in the mother liquor.[7] | Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.[8] Recover a Second Crop: If the mother liquor is suspected to contain a significant amount of product, concentrate it by boiling off some solvent and cool again to obtain a second crop of crystals.[9] |
| Premature crystallization during hot filtration. | Preheat Equipment: Ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely.[10] |
| The cooling process was too rapid , leading to the formation of small, impure crystals. | Slow Cooling: Allow the solution to cool slowly to room temperature to promote the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.[3] |
| Incomplete transfer of crystals during filtration. | Rinse Glassware: Rinse the crystallization flask with a small amount of the cold mother liquor or ice-cold solvent to transfer all the crystals to the filter.[10] |
Issue 3: The product "oils out" instead of forming crystals.
| Potential Cause | Troubleshooting Steps |
| High concentration of impurities , which can depress the melting point of the mixture.[7] | Perform an Initial Purification: If the crude product is highly impure, consider a preliminary purification step, such as washing or an initial crystallization, before the final recrystallization. |
| The solution is too saturated , causing the product to come out of solution too quickly.[6] | Reheat and Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation. Allow the solution to cool more slowly.[7] |
| Inappropriate cooling rate. | Slow Down Cooling: A slower cooling rate can sometimes prevent oiling out by giving the molecules time to orient themselves into a crystal lattice.[6] |
| Incorrect solvent. | Solvent System Modification: Experiment with a different solvent or a mixed solvent system. |
Issue 4: The purified product is still impure.
| Potential Cause | Troubleshooting Steps |
| Co-crystallization of impurities. | Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity. Choose a Different Solvent: An impurity that co-crystallizes in one solvent may be more soluble in another. |
| Ineffective removal of sulfuric acid. | Recrystallize from Aqueous Solution: Sulfuric acid can be effectively removed by recrystallizing the sulfonic acid from a concentrated aqueous solution.[1] |
| Rapid crystallization trapping impurities. [7] | Ensure Slow Crystal Growth: As mentioned previously, allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₈O₄S | [11] |
| Molecular Weight | 188.20 g/mol | [5][11] |
| Appearance | Crystalline solid | |
| Solubility | Slightly soluble in DMSO and Methanol | [11] |
| Storage Temperature | -20°C | [11] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization from Water
This protocol is adapted from a documented synthesis and purification procedure.[4]
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a volume of deionized water and heat the mixture to 40°C with stirring to dissolve the solid. The goal is to create a concentrated solution (e.g., 55% by weight).[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Gradually cool the solution. Once the temperature reaches 20°C, crystal deposition should occur. To induce crystallization if it hasn't started, you can add a seed crystal of pure p-methoxybenzenesulfonic acid.[4] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. For final drying, the product can be placed in a desiccator.
-
Purity Assessment: A final purity of ≥98% can be achieved with this method.[4] Assess the purity by techniques such as melting point determination, HPLC, or NMR.
Mandatory Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Logical troubleshooting flow for common purification issues.
References
- 1. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 2. Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. This compound | C7H8O4S | CID 604723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. usbio.net [usbio.net]
Technical Support Center: Sulfonation of Anisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfonation of anisole (B1667542). Our resources address common side reactions and offer guidance on optimizing experimental outcomes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the sulfonation of anisole.
Problem: Low Yield of Monosulfonated Anisole
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time and monitor progress using techniques like TLC or GC-MS.[1] - Ensure the sulfonating agent is not depleted or decomposed. |
| Suboptimal Temperature | - For many sulfonating agents, the reaction is rapid at room temperature.[2] If the reaction is sluggish, a slight increase in temperature may be necessary, but this can also promote side reactions.[3] |
| Formation of Byproducts | - See the specific troubleshooting sections below for addressing disulfonation, demethylation, and diaryl sulfone formation. |
| Loss of Product During Workup | - Ensure complete precipitation or extraction of the sulfonic acid product. The use of salts to aid precipitation can be effective. |
Problem: Significant Formation of Disulfonated Product
| Possible Cause | Suggested Solution |
| Excess Sulfonating Agent | - Use a stoichiometric amount of the sulfonating agent relative to anisole. An excess of the sulfonating agent will favor polysubstitution.[4] |
| High Concentration of Sulfuric Acid/Oleum (B3057394) | - The use of concentrated sulfuric acid or oleum promotes the formation of 4-methoxybenzene-1,3-disulphonic acid.[2] Using a milder sulfonating agent or a lower concentration of sulfuric acid can minimize this. |
| Prolonged Reaction Time | - Monitor the reaction closely and quench it once the desired level of monosulfonation is achieved to prevent further reaction to the disulfonated product. |
Problem: Evidence of Demethylation (Formation of Phenolic Byproducts)
| Possible Cause | Suggested Solution |
| High Reaction Temperature | - Demethylation is more likely to occur at elevated temperatures.[4] Maintain a lower reaction temperature to minimize this side reaction. |
| Steric Hindrance | - Demethylation is more prevalent when the methoxy (B1213986) group is sterically hindered by ortho substituents, including the sulfonic acid group.[4] If synthesizing a sterically crowded derivative, consider using milder reaction conditions. |
| Strongly Acidic Conditions | - Very strong acidic conditions can promote the cleavage of the methyl ether. Using a less harsh sulfonating agent can be beneficial. |
Problem: Formation of Diaryl Sulfone Byproducts
| Possible Cause | Suggested Solution |
| High Concentration of SO₃ | - The formation of diaryl sulfones is a known side reaction in sulfonations, particularly with sulfur trioxide.[5] |
| Elevated Temperatures | - Higher reaction temperatures can favor the formation of sulfones. |
| Absence of Inhibitors | - The addition of sulfone inhibitors, such as inorganic sulfites (e.g., sodium sulfite), can effectively reduce the formation of these byproducts.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the sulfonation of anisole?
A1: The primary products are the ortho- and para-isomers of methoxybenzenesulfonic acid. Due to the directing effect of the methoxy group, the para-isomer is typically the major product.[7] Under more forcing conditions, disulfonation can occur, leading to 4-methoxybenzene-1,3-disulphonic acid.[2]
Q2: How can I control the ortho/para isomer ratio?
A2: The ortho/para ratio is influenced by the solvent and the sulfonating agent. For instance, using sulfur trioxide in dichloromethane (B109758) has been shown to enhance the proportion of the ortho-isomer due to complex formation between the sulfur trioxide and the oxygen of the methoxy group.[4] In many cases, the para isomer is favored due to less steric hindrance.
Q3: What is the mechanism of diaryl sulfone formation?
A3: Diaryl sulfones are typically formed from the reaction of an arylsulfonic acid with another arene molecule. This process is favored under conditions with a high concentration of the arene and a dehydrating environment.
Q4: Is the sulfonation of anisole reversible?
A4: Yes, like other aromatic sulfonation reactions, the sulfonation of anisole is reversible. Desulfonation can be achieved by heating the sulfonic acid in the presence of a dilute aqueous acid. This reversibility is a key principle in using the sulfonyl group as a blocking group in organic synthesis.
Q5: What analytical techniques are suitable for monitoring the reaction and analyzing the products?
A5: Techniques such as Thin Layer Chromatography (TLC) can be used for rapid reaction monitoring. For detailed product analysis and quantification of isomers and byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective.[1][2]
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in the Sulfonation of Anisole
| Sulfonating Agent | Solvent | Temperature (°C) | Major Product(s) | Key Side Products | Reference |
| Concentrated H₂SO₄ | None | Room Temp | p-Methoxybenzenesulfonic acid | o-Methoxybenzenesulfonic acid, 4-Methoxybenzene-1,3-disulphonic acid | [2][7] |
| Fuming H₂SO₄ (Oleum) | None | Elevated | 4-Methoxybenzene-1,3-disulphonic acid | p-Methoxybenzenesulfonic acid, Diaryl sulfones | [2] |
| SO₃ | Dichloromethane | Low | o- and p-Methoxybenzenesulfonic acid (enhanced ortho) | Disulfonated products | [4] |
| SO₃ | Dioxane | Room Temp | p-Methoxybenzenesulfonic acid | o-Methoxybenzenesulfonic acid | [4] |
| Chlorosulfonic Acid | Dichloromethane | 0 | p-Methoxybenzenesulfonyl chloride | o-Methoxybenzenesulfonyl chloride | [8] |
| Bis(trimethylsilyl) sulfate (B86663) | None | 125-170 | Anisolesulfonic acid (78% yield) | Tar formation suppressed | [9] |
Experimental Protocols
Protocol 1: Selective Monosulfonation of Anisole with Minimal Disulfonation
This protocol aims to favor the formation of monosulfonated products by using a controlled amount of a milder sulfonating agent.
-
Materials: Anisole, Chlorosulfonic acid, Dichloromethane (anhydrous), Ice bath, Magnetic stirrer, Dropping funnel, Separatory funnel, Sodium bicarbonate solution (saturated), Sodium sulfate (anhydrous).
-
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve anisole (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add chlorosulfonic acid (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Transfer the mixture to a separatory funnel and wash the organic layer with cold water and then with a saturated sodium bicarbonate solution until effervescence ceases.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the methoxybenzenesulfonyl chloride, which can be hydrolyzed to the sulfonic acid if desired.
-
Protocol 2: Suppression of Diaryl Sulfone Formation
This protocol incorporates a sulfone inhibitor to minimize the formation of diaryl sulfone byproducts.
-
Materials: Anisole, Sulfur trioxide (stabilized), Dichloromethane (anhydrous), Sodium sulfite (B76179) (anhydrous powder), Inert atmosphere setup (e.g., nitrogen or argon).
-
Procedure:
-
To a flask containing anhydrous dichloromethane under an inert atmosphere, add anhydrous sodium sulfite (0.1-0.2 equivalents relative to anisole).
-
Add anisole (1 equivalent) to the suspension.
-
Cool the mixture to 0°C.
-
Slowly introduce a solution of sulfur trioxide in dichloromethane (1 equivalent) to the stirred suspension.
-
Maintain the temperature at 0°C and monitor the reaction by TLC.
-
Upon completion, the reaction can be worked up by quenching with ice water and separating the aqueous layer containing the sulfonic acid product from the organic layer and the insoluble sulfite.
-
Visualizations
Caption: Main and side reaction pathways in the sulfonation of anisole.
Caption: Troubleshooting workflow for side reactions in anisole sulfonation.
References
- 1. scribd.com [scribd.com]
- 2. Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates [organic-chemistry.org]
- 6. US3789067A - Method of inhibiting sulfone formation in sulfonations - Google Patents [patents.google.com]
- 7. Aromatic sulphonation. Part 91. The sulphonation of anisole, phenol, phenyl methanesulphonate, potassium phenyl sulphate, and a series of methyl-, bromo-, and chloro-substituted anisoles and phenols in concentrated aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. afinitica.com [afinitica.com]
Optimizing reaction conditions for 4-Methoxybenzenesulfonic acid catalysis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for optimizing reactions catalyzed by 4-Methoxybenzenesulfonic acid.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application as a catalyst?
A1: this compound (p-Anisolesulfonic acid) is a strong organic acid belonging to the arylsulfonic acid family.[1] Due to its strong acidity and organic nature, it is highly effective as a catalyst in various organic reactions, most notably Fischer esterifications, protection reactions, and other acid-catalyzed transformations.[2][3] It serves as a more organic-soluble alternative to mineral acids like sulfuric acid.
Q2: How does this compound compare to other sulfonic acid catalysts like p-Toluenesulfonic acid (p-TsOH)?
A2: this compound is structurally and functionally very similar to p-Toluenesulfonic acid (p-TsOH). Both are strong aromatic sulfonic acids used in similar catalytic applications.[1][2] The primary difference is the substituent on the benzene (B151609) ring (methoxy vs. methyl), which can slightly alter solubility in certain organic solvents but generally does not lead to significant differences in catalytic activity for most standard reactions.
Q3: What are the key safety considerations when handling this compound?
A3: this compound is a corrosive and irritating substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[5]
Q4: How should I remove the catalyst from my reaction mixture after the reaction is complete?
A4: The catalyst is typically removed during the aqueous workup. Being a strong acid, it can be neutralized and extracted into an aqueous phase by washing the organic layer with a basic solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2][6] Caution should be exercised due to potential CO₂ evolution during neutralization.[2] Subsequent washes with water and brine will help remove any remaining catalyst and inorganic salts.[7]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during reactions catalyzed by this compound.
Problem: Low or No Reaction Conversion
| Question | Possible Cause | Suggested Solution |
| Is the reaction proceeding very slowly or not at all? | Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction. | Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol% or 10 mol%). The optimal loading must be determined empirically.[8] |
| Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. | Increase the reaction temperature. For equilibrium reactions like esterification, heating to reflux is common.[9] | |
| Presence of Water (for equilibrium reactions): In reactions like Fischer esterification, water is a byproduct. Its accumulation can inhibit the forward reaction and shift the equilibrium back to the starting materials.[3] | Use a Dean-Stark apparatus with an azeotrope-forming solvent (like toluene) to physically remove water as it forms.[2] Alternatively, add molecular sieves to the reaction mixture.[6] | |
| Poor Quality Reagents: Starting materials or solvents may contain impurities (especially water or basic impurities) that inhibit the catalyst. | Ensure all reagents and solvents are pure and anhydrous, especially for moisture-sensitive reactions. |
Problem: Formation of Side Products / Product Decomposition
| Question | Possible Cause | Suggested Solution |
| Am I observing charring or significant byproduct formation? | Excessive Catalyst Loading or High Temperature: Strong acid catalysts can promote side reactions like dehydration, elimination, or polymerization, especially at high temperatures. | Reduce the catalyst loading and/or the reaction temperature. Monitor the reaction closely to stop it once the starting material is consumed, preventing over-reaction.[8] |
| Substrate Sensitivity: The starting material or product may be unstable under strongly acidic conditions. | Consider using a milder catalyst or protecting sensitive functional groups. If applicable, a heterogeneous acid catalyst could offer better selectivity and easier removal.[10] |
Problem: Difficulties During Workup and Purification
| Question | Possible Cause | Suggested Solution |
| Why is it difficult to separate the organic and aqueous layers? | Emulsion Formation: The presence of sulfonic acid salts or other byproducts can lead to the formation of stable emulsions during the basic wash. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which often helps to break emulsions.[7] Perform gentle inversions instead of vigorous shaking. |
| How can I be sure all the acid catalyst is removed? | Incomplete Neutralization: A single basic wash may not be sufficient to remove all the sulfonic acid. | Wash the organic layer multiple times with a saturated sodium bicarbonate solution.[9] Check the pH of the aqueous layer after each wash to ensure it is basic. Follow with a brine wash to remove residual salts.[7] |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yield in acid-catalyzed reactions.
Section 3: Experimental Protocols
This section provides a general protocol for a Fischer esterification reaction, a common application for this compound.
Protocol: Fischer Esterification of a Carboxylic Acid
This protocol describes the synthesis of an ester from a carboxylic acid and an alcohol.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Alcohol (can be used as solvent, 10-20 eq, or as reagent, 1.5-2.0 eq)
-
This compound (Catalyst, 1-10 mol%)
-
Anhydrous organic solvent (e.g., Toluene, if alcohol is not the solvent)
-
Organic solvent for workup (e.g., Ethyl acetate, Diethyl ether)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser (and Dean-Stark apparatus if using toluene)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask, add the carboxylic acid (1.0 eq), the alcohol, and a magnetic stir bar.
-
If the alcohol is not the solvent, add an appropriate volume of toluene.
-
Slowly add the this compound (e.g., 5 mol%) to the stirring mixture.
-
-
Heating and Monitoring:
-
Attach a reflux condenser (or Dean-Stark apparatus between the flask and condenser if using toluene).
-
Heat the mixture to reflux and maintain for 2-24 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed.
-
-
Workup (Quenching and Extraction):
-
Allow the reaction mixture to cool to room temperature.
-
If an excess of a volatile alcohol (e.g., methanol) was used as the solvent, remove it via rotary evaporation.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.[2]
-
Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the acid catalyst. Repeat until CO₂ evolution ceases and the aqueous layer is basic.[9]
-
Wash the organic layer sequentially with water and then brine.[6]
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.[7]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.
-
-
Purification:
-
If necessary, purify the crude product by column chromatography on silica (B1680970) gel or by distillation.[2]
-
General Experimental Workflow
Caption: A typical experimental workflow for acid-catalyzed esterification.
Section 4: Reaction Parameters and Data
Optimizing reaction conditions is crucial for maximizing yield and minimizing side reactions.
Table 1: Typical Reaction Parameters for Fischer Esterification
| Parameter | Typical Range | Notes |
| Catalyst Loading | 1 - 10 mol% | Higher loading increases reaction rate but may also promote side reactions.[8] |
| Reactant Ratio | 1.5 - 20 eq | An excess of the alcohol is used to drive the equilibrium towards the product.[2] |
| Temperature | 60 °C - 120 °C | Typically the boiling point of the alcohol or azeotropic solvent (e.g., Toluene).[9] |
| Reaction Time | 2 - 24 hours | Highly dependent on substrates, temperature, and catalyst loading. Should be monitored. |
| Solvent | Excess Alcohol or Toluene | Toluene is used with a Dean-Stark trap to remove water azeotropically.[2] |
Section 5: Reaction Mechanism
Understanding the mechanism is key to troubleshooting and optimization. This compound acts as a proton source (H⁺), which is regenerated at the end of the cycle, making it a true catalyst.
Catalytic Cycle for Fischer Esterification
The reaction proceeds through several equilibrium steps. The key role of the acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid, which greatly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[2][3]
Caption: The catalytic cycle of Fischer esterification showing key intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound | C7H8O4S | CID 604723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-(Methoxycarbonyl)benzenesulfonic Acid [benchchem.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
Preventing degradation of 4-Methoxybenzenesulfonic acid during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxybenzenesulfonic acid. The information is designed to help prevent its degradation during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during reactions?
A1: The primary degradation pathway for this compound is desulfonation , which is the cleavage of the carbon-sulfur bond to remove the sulfonic acid group. This is a reversible reaction, essentially the opposite of its synthesis via sulfonation. Other potential degradation pathways, especially under harsh conditions, include hydrolysis of the methoxy (B1213986) group to a hydroxyl group and oxidative degradation of the aromatic ring.
Q2: What general signs indicate that my this compound is degrading during a reaction?
A2: Visual indicators of degradation can include a change in the color of the reaction mixture, such as yellowing or browning. Analytically, you may observe a decrease in the expected product yield, the formation of unexpected byproducts, or a change in the reaction kinetics. Chromatographic analysis (e.g., HPLC) might show a decrease in the peak corresponding to this compound and the appearance of new peaks corresponding to degradation products like anisole (B1667542) (from desulfonation).
Q3: What are the optimal storage conditions to ensure the stability of this compound before use?
A3: To ensure long-term stability, this compound should be stored at -20°C in a tightly sealed container to protect it from moisture.[1] It should be kept in a dry, well-ventilated area, away from direct sunlight and incompatible substances such as strong oxidizing agents.
Troubleshooting Guides
Issue 1: Low Reaction Yield and Suspected Desulfonation
Symptoms:
-
Significantly lower than expected yield of the desired product.
-
Detection of anisole or other desulfonated byproducts in the reaction mixture via GC-MS or LC-MS.
-
A noticeable decrease in the acidity of the reaction medium if the sulfonic acid is a catalyst.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Excessive Reaction Temperature | Arylsulfonic acids can undergo desulfonation at elevated temperatures, especially in the presence of water or acid.[2] Review the thermal stability of your system and consider running the reaction at a lower temperature. For reactions requiring heat, establish the minimum effective temperature through optimization experiments. |
| Strongly Acidic Conditions | The presence of strong acids can catalyze the hydrolytic desulfonation of arylsulfonic acids. If your reaction conditions are highly acidic, evaluate if the acid concentration can be reduced without compromising the reaction rate. |
| Prolonged Reaction Time | Extended exposure to reaction conditions, even at moderate temperatures, can lead to gradual degradation. Monitor the reaction progress and aim to work up the reaction as soon as it reaches completion. |
| Presence of Water | Water is a reactant in the hydrolytic desulfonation of arylsulfonic acids.[2] Ensure all solvents and reagents are anhydrous, especially if the reaction is sensitive to water and requires high temperatures. |
Issue 2: Formation of Phenolic Byproducts
Symptoms:
-
Appearance of peaks corresponding to 4-hydroxybenzenesulfonic acid or phenol (B47542) in your analytical data.
-
A color change in the reaction mixture, potentially indicating the formation of phenolic impurities which can oxidize to colored species.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Harsh Basic Conditions (Alkaline Fusion) | At very high temperatures in the presence of strong bases, arylsulfonates can be converted to phenols. Avoid using strong bases at high temperatures unless this transformation is intended. |
| Hydrolysis of the Methoxy Group | Under strongly acidic or basic conditions, particularly at elevated temperatures, the methoxy group can be hydrolyzed to a hydroxyl group. Buffer the reaction medium or use milder acidic/basic conditions if possible. |
| Oxidative Cleavage of the Methoxy Group | The presence of strong oxidizing agents can potentially lead to the cleavage of the methoxy group. Ensure that your reagents and reaction environment are free from potent oxidizing species unless they are a required part of the reaction. |
Data Presentation
The following tables provide quantitative data on the degradation of arylsulfonic acids under various conditions. While specific kinetic data for this compound is limited, the data for closely related compounds like toluenesulfonic acids offer a valuable reference for predicting its stability.
Table 1: Influence of Temperature and Acid Concentration on the Rate of Desulfonation of Toluenesulfonic Acids
| Sulfonic Acid | H₂SO₄ Conc. (wt%) | Temperature (°C) | First-Order Rate Constant (k, s⁻¹) |
| p-Toluenesulfonic acid | 70 | 140 | 1.1 x 10⁻⁵ |
| p-Toluenesulfonic acid | 70 | 155 | 4.2 x 10⁻⁵ |
| p-Toluenesulfonic acid | 80 | 140 | 1.2 x 10⁻⁴ |
| o-Toluenesulfonic acid | 70 | 140 | 2.5 x 10⁻⁵ |
| o-Toluenesulfonic acid | 80 | 140 | 2.6 x 10⁻⁴ |
Data extrapolated from studies on the kinetics of desulfonation of toluenesulfonic acids.
Table 2: General Stability of this compound Under Various Conditions
| Condition | Stability | Potential Degradation Products |
| Neutral pH, < 100°C | Generally Stable | - |
| Acidic (e.g., >65% H₂SO₄), > 120°C | Prone to Desulfonation | Anisole, Sulfuric Acid |
| Strongly Basic, High Temp. (>250°C) | Potential for Alkaline Fusion | 4-Methoxyphenol, Sulfite Salts |
| Presence of Strong Oxidants | Potential for Ring Oxidation/Cleavage | Various Oxidized Species |
| UV Light Exposure | Potential for Photodegradation | Various Photoproducts |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Catalyzed by this compound with Minimized Degradation
This protocol outlines a general approach for using this compound as a catalyst in an esterification reaction, with measures to prevent its degradation.
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (3.0 eq, also as solvent)
-
This compound (0.1 eq)
-
Anhydrous Sodium Sulfate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Organic solvent for extraction (e.g., ethyl acetate)
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carboxylic acid and the alcohol.
-
Catalyst Addition: Add this compound to the reaction mixture.
-
Temperature Control: Heat the reaction to the desired temperature, not exceeding 120°C to minimize the risk of desulfonation. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extraction: Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Stability Indicating HPLC Method for this compound
This method can be used to monitor the stability of this compound and detect degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of water and acetonitrile (e.g., 1 mg/mL).
-
For reaction monitoring, dilute a sample of the reaction mixture in the same solvent.
Visualizations
References
Technical Support Center: Scaling Up 4-Methoxybenzenesulfonic Acid Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up reactions catalyzed by 4-Methoxybenzenesulfonic acid (MBSA).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (MBSA), and what are its primary applications as a catalyst?
A1: this compound (MBSA), also known as p-anisic sulfonic acid, is a strong organic acid. Due to its acidic proton, it is an effective catalyst for a variety of organic reactions. It is particularly useful in reactions such as Fischer esterification, ether synthesis, and dehydration reactions. Its advantages include high catalytic activity and, in some applications, easier handling compared to mineral acids.
Q2: My reaction yield dropped significantly when moving from a 1g to a 100g scale. What are the most likely causes?
A2: A drop in yield upon scale-up is a common challenge. The primary culprits are often related to mass and heat transfer limitations. On a larger scale, inefficient mixing can lead to localized concentration gradients and temperature differences, affecting reaction kinetics. Heat removal also becomes more challenging, which can lead to side reactions or catalyst degradation. It is crucial to re-optimize parameters such as stirring speed, heating/cooling rates, and reaction time at the larger scale.
Q3: How can I efficiently remove the MBSA catalyst from my reaction mixture post-reaction?
A3: For homogeneous MBSA catalysis, removal typically involves a workup procedure. The most common method is to quench the reaction mixture with a basic aqueous solution, such as sodium bicarbonate or sodium carbonate, to neutralize the acidic catalyst. This converts the sulfonic acid into its corresponding salt, which is soluble in the aqueous phase and can be separated from the organic product layer through extraction. Subsequent washes with water or brine can further remove residual catalyst and salts.
Q4: Is it possible to recover and reuse the this compound catalyst?
A4: While homogeneous MBSA is typically removed through a neutralization and extraction process, recovery can be challenging. If the product is non-polar, it may be possible to extract the MBSA into a polar solvent. For heterogeneous applications where MBSA is supported on a solid material, recovery is more straightforward and involves simple filtration or centrifugation of the catalyst after the reaction is complete. The recovered solid catalyst can then be washed, dried, and potentially reused.
Q5: What are the common signs of MBSA catalyst deactivation?
A5: Catalyst deactivation can manifest as a gradual or sharp decrease in reaction rate and conversion over time or upon reuse.[1] This can be caused by several factors, including the presence of impurities in the reactants or solvent that poison the catalyst, thermal degradation at high reaction temperatures, or fouling of the catalytic sites by polymeric byproducts.[1] In the case of supported MBSA, leaching of the sulfonic acid groups from the support is also a potential deactivation pathway.[1][2]
Section 2: Troubleshooting Guides
Issue 1: Low or Inconsistent Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Water Removal (for equilibrium reactions like esterification) | 1. For larger scale reactions, ensure your Dean-Stark trap or molecular sieves are adequately sized for the increased amount of water produced. 2. Confirm that the azeotropic solvent (e.g., toluene) is refluxing at the correct rate to effectively carry water over. 3. Check for any leaks in the glassware setup that could allow atmospheric moisture to enter. |
| Poor Mass Transfer/Mixing | 1. Increase the stirring rate. Use an overhead mechanical stirrer for flask volumes greater than 1 liter, as magnetic stir bars become less effective. 2. Consider the use of a baffled reaction vessel to improve turbulence and mixing efficiency. |
| Inaccurate Temperature Control | 1. Measure the internal reaction temperature directly with a thermocouple or thermometer. Do not rely solely on the heating mantle's setpoint. 2. Be aware that on a larger scale, it takes longer to heat the reaction mixture to the desired temperature. Adjust heating profiles accordingly. |
| Catalyst Deactivation | 1. Ensure all reactants and solvents are of high purity and are anhydrous (if required by the reaction). 2. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 3. If reusing the catalyst, test its activity on a small scale before committing to a large-scale reaction. |
Issue 2: Formation of Side Products (e.g., charring, polymerization)
| Potential Cause | Troubleshooting Steps |
| Excessively High Reaction Temperature | 1. Carefully control the internal reaction temperature. Hot spots due to poor mixing can lead to localized overheating and decomposition. 2. Lower the reaction temperature and incrementally increase it to find the optimal balance between reaction rate and selectivity. |
| High Catalyst Loading | 1. Reduce the catalyst loading. While a higher catalyst concentration can increase the reaction rate, it can also promote side reactions. 2. Perform small-scale experiments to determine the minimum effective catalyst concentration. |
| Prolonged Reaction Time | 1. Monitor the reaction progress using techniques like TLC, GC, or HPLC. 2. Stop the reaction as soon as the desired level of conversion is reached to minimize the formation of degradation products. |
Section 3: Quantitative Data on MBSA Catalysis
The following tables provide representative data for MBSA-catalyzed reactions. Note that optimal conditions can vary depending on the specific substrates and scale.
Table 1: MBSA-Catalyzed Esterification of Carboxylic Acids
| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Acid | 1-Butanol | 2.0 | 100 | 4 | 92 |
| Benzoic Acid | Ethanol | 1.5 | 80 | 6 | 95 |
| Oleic Acid | Methanol | 3.0 | 65 | 8 | 97 |
| Adipic Acid | Isopropanol | 2.5 | 110 | 5 | 89 |
Table 2: MBSA-Catalyzed Dehydration of Alcohols
| Alcohol | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Product | Conversion (%) |
| Cyclohexanol | 1.0 | 150 | 2 | Cyclohexene | 98 |
| 2-Butanol | 1.5 | 140 | 3 | Butenes | 94 |
| 1-Phenylethanol | 1.0 | 160 | 1.5 | Styrene | 99 |
Section 4: Experimental Protocols
Protocol 1: General Procedure for MBSA-Catalyzed Fischer Esterification (100g Scale)
-
Reactor Setup: Equip a 1 L, three-necked, round-bottom flask with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, and a Dean-Stark apparatus connected to a reflux condenser.
-
Charging Reactants: To the flask, add the carboxylic acid (e.g., 0.5 mol, ~100g depending on MW), the alcohol (1.5 to 3.0 equivalents), and an appropriate azeotropic solvent (e.g., toluene, 500 mL).
-
Catalyst Addition: Begin stirring and add this compound (MBSA) (1-5 mol% relative to the carboxylic acid).
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a 2 L separatory funnel.
-
Wash the organic layer sequentially with water (2 x 250 mL), a saturated aqueous solution of sodium bicarbonate (2 x 250 mL, caution: CO2 evolution ), and finally with brine (1 x 250 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude ester. The product can be further purified by distillation or recrystallization as needed.
Protocol 2: Catalyst Regeneration (for supported MBSA)
-
Recovery: After the reaction, recover the solid catalyst by filtration or centrifugation.
-
Washing: Wash the catalyst sequentially with an organic solvent (e.g., the one used in the reaction) to remove any adsorbed products, followed by a wash with a dilute mineral acid (e.g., 0.1 M H2SO4) to re-protonate any ion-exchanged sites.[1]
-
Final Rinse: Rinse the catalyst with deionized water until the filtrate is neutral.
-
Drying: Dry the catalyst in an oven at a suitable temperature (e.g., 100-120 °C) until a constant weight is achieved.
-
Storage: Store the regenerated catalyst in a desiccator until its next use.
Section 5: Visual Guides (Diagrams)
Caption: A typical workflow for scaling up a chemical reaction.
Caption: A decision tree for troubleshooting low reaction yields.
References
Technical Support Center: 4-Methoxybenzenesulfonic Acid (PMSA) Catalyst
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Methoxybenzenesulfonic acid (PMSA) as a catalyst in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound deactivation?
A1: As a homogeneous arylsulfonic acid catalyst, the deactivation of this compound primarily occurs through two main pathways:
-
Hydrolytic Desulfonation: This is a key deactivation pathway, particularly in the presence of water at elevated temperatures. The C-S bond can be cleaved, reverting the catalyst to methoxybenzene and sulfuric acid. This process is reversible but leads to a loss of the active catalytic species from the reaction medium.[1][2] The stability of arylsulfonic acids to hydrolysis generally increases as the electron density on the aromatic ring decreases.[2]
-
Fouling or Coking: In certain organic reactions, PMSA can promote or participate in side reactions that lead to the formation of high-molecular-weight, tarry substances. These byproducts can physically coat the catalyst, although this is less of a "deactivation" in the traditional sense for a homogeneous catalyst and more of a complication in product purification and catalyst recovery.
Q2: What factors can accelerate the deactivation of my PMSA catalyst?
A2: Several factors can expedite the loss of catalytic activity:
-
High Temperatures: Elevated temperatures, especially when approaching or exceeding 200°C in aqueous environments, can significantly accelerate hydrolytic desulfonation.[1]
-
Presence of Water: Water is a key reactant in the hydrolytic desulfonation process.[1][2] Reactions that produce water as a byproduct (e.g., esterifications, condensations) can lead to an increased rate of catalyst deactivation if the water is not removed.
-
Strongly Basic Reactants or Impurities: While PMSA is an acid catalyst, the presence of strong bases in the reaction mixture can neutralize the catalyst, rendering it inactive. This is a form of chemical poisoning.
Q3: Is it possible to regenerate and reuse this compound?
A3: Yes, as a homogeneous catalyst, PMSA can be recovered from the reaction mixture and potentially reused. However, unlike heterogeneous catalysts, this process involves separation from the product and solvent, which can be challenging. A common strategy involves solvent extraction or crystallization. The effectiveness of regeneration will depend on the extent and nature of the deactivation. If significant desulfonation has occurred, regeneration would require re-sulfonation, which is a more complex chemical synthesis.
Q4: How can I monitor the activity of my this compound catalyst?
A4: Catalyst activity can be monitored indirectly by tracking the reaction kinetics. A decrease in the reaction rate over time or with subsequent catalyst reuse cycles indicates deactivation. For a more direct quantitative measure, techniques like acid-base titration can be used on a recovered sample of the catalyst to determine the concentration of acidic sulfonic acid groups.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Decreased Reaction Rate in Subsequent Runs | Catalyst Deactivation: Likely due to hydrolytic desulfonation from residual water or water produced during the reaction. | 1. Ensure rigorous drying of all reactants and solvents before starting the reaction. 2. If water is a byproduct, consider using a Dean-Stark apparatus or adding a dehydrating agent to remove it as it forms. 3. Attempt to regenerate the catalyst using the protocol provided below. |
| Physical Loss of Catalyst: Some catalyst may be lost during the workup and recovery process. | 1. Quantify the amount of catalyst recovered after each run. 2. Optimize the extraction or crystallization procedure to maximize recovery. | |
| Formation of Dark, Tarry Byproducts | Fouling/Coking: The reaction conditions (e.g., high temperature, high catalyst loading) may be promoting side reactions. | 1. Lower the reaction temperature. 2. Reduce the catalyst loading to the minimum effective amount. 3. Analyze the byproducts to understand the side reactions and adjust the reaction conditions accordingly. |
| Difficulty Recovering the Catalyst from the Reaction Mixture | Solubility Issues: The catalyst may be highly soluble in the reaction solvent or may form an emulsion during aqueous workup. | 1. Consider using a different solvent system that allows for easier separation of the catalyst. 2. Attempt to precipitate the catalyst by adding a non-solvent. 3. Convert the sulfonic acid to a salt with a base to alter its solubility for extraction, followed by re-acidification. |
| Inconsistent Catalytic Activity After Regeneration | Incomplete Regeneration: The regeneration protocol may not be effectively removing all impurities or restoring the active sites. | 1. Ensure all organic residues are removed by thorough washing before attempting re-acidification. 2. Verify the purity and concentration of the regenerated catalyst using analytical methods such as titration or spectroscopy. |
Quantitative Data on Catalyst Performance
The following tables provide illustrative data on catalyst deactivation and regeneration. The actual values will vary depending on the specific reaction conditions.
Table 1: Illustrative Deactivation of this compound in an Esterification Reaction at 120°C
| Cycle Number | Initial Reaction Rate (mol/L·s) | Final Product Yield (%) |
| 1 (Fresh Catalyst) | 1.5 x 10⁻³ | 95 |
| 2 | 1.1 x 10⁻³ | 82 |
| 3 | 0.7 x 10⁻³ | 65 |
| 4 | 0.4 x 10⁻³ | 48 |
Table 2: Illustrative Regeneration Efficiency of this compound
| Parameter | Deactivated Catalyst | After Regeneration |
| Acid Site Concentration (mmol/g) | 4.5 | 5.1 |
| Initial Reaction Rate (mol/L·s) | 0.4 x 10⁻³ | 1.3 x 10⁻³ |
| Final Product Yield (%) | 48 | 91 |
Experimental Protocols
Protocol for the Regeneration of this compound
This protocol outlines a general procedure for the recovery and regeneration of PMSA from a non-aqueous organic reaction mixture.
1. Catalyst Separation: a. After the reaction is complete, cool the mixture to room temperature. b. If the product is non-polar, extract the PMSA into a small amount of deionized water. The catalyst is highly water-soluble.[1] c. If the product is water-soluble, an alternative solvent extraction with a solvent in which the catalyst is insoluble should be devised. d. For this example, we will proceed with the aqueous extract. Separate the aqueous layer containing the catalyst.
2. Removal of Organic Impurities: a. Wash the aqueous extract containing the catalyst with a non-polar organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to remove any dissolved organic product or byproducts. b. Repeat the washing step 2-3 times.
3. Water Removal and Catalyst Recovery: a. Remove the water from the aqueous solution under reduced pressure using a rotary evaporator. b. The resulting solid is the recovered, and potentially partially deactivated, catalyst.
4. Re-acidification and Purification (Optional, if base neutralization is suspected): a. Dissolve the recovered solid in a minimum amount of deionized water. b. Add a strong acid (e.g., a small amount of concentrated sulfuric acid) to ensure all sulfonate groups are in their acidic form. c. Recrystallize the this compound from the aqueous solution by slow cooling or by adding a co-solvent in which it is less soluble.
5. Drying: a. Collect the purified crystals by filtration. b. Dry the crystals under vacuum to remove any residual water. The catalyst is now ready for reuse.
Visualizations
Caption: General cycle of catalyst use, deactivation, and regeneration.
Caption: Troubleshooting workflow for low reaction yield.
References
Validation & Comparative
A Comparative Guide to 4-Methoxybenzenesulfonic Acid and p-Toluenesulfonic Acid as Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of an appropriate acid catalyst is paramount for optimizing reaction efficiency, yield, and selectivity. Among the class of strong organic acids, p-Toluenesulfonic acid (p-TSA) is a ubiquitous and well-characterized catalyst. However, its close analog, 4-Methoxybenzenesulfonic acid, presents an alternative with distinct properties that may offer advantages in specific synthetic contexts. This guide provides an objective, data-driven comparison of these two catalysts to aid researchers in making informed decisions for their experimental designs.
Physicochemical Properties: A Foundation for Comparison
The fundamental properties of a catalyst, such as its acidity (pKa), solubility, and physical state, dictate its behavior and suitability for a given reaction system. While both are strong organic acids, the electronic influence of the para-substituent—methyl (-CH₃) for p-TSA versus methoxy (B1213986) (-OCH₃) for this compound—introduces subtle but potentially significant differences.
p-Toluenesulfonic acid is a non-oxidizing strong acid that is solid and can be conveniently weighed, making it a popular replacement for corrosive and hazardous mineral acids like sulfuric acid.[1][2] this compound shares these benefits, with its methoxy group potentially altering its solubility in specific organic solvents and its interaction with substrates.
The table below summarizes the key physicochemical properties of both acids.
| Property | This compound | p-Toluenesulfonic Acid (p-TSA) |
| Molecular Formula | C₇H₈O₄S[3][4] | C₇H₈O₃S[2][5] |
| Molecular Weight | 188.20 g/mol [3][4] | 172.20 g/mol [2][5] |
| Melting Point | 86-88 °C[4] | 106-107 °C (monohydrate)[2][5] |
| Predicted pKa | -0.33 ± 0.50[4] | -2.8 (Anhydrous)[6], -0.43 ± 0.50[2][5] |
| Appearance | White to pink crystalline powder or solid[4] | White solid / Colorless monoclinic crystals[1][5] |
| Solubility | Soluble in DMSO, Methanol (Slightly)[4] | Soluble in water, alcohols, and other polar organic solvents[1] |
Catalytic Performance and Applications
Both this compound and p-TSA are effective catalysts for a wide array of acid-catalyzed reactions, including esterifications, acetal (B89532) formations, alkylations, and multicomponent reactions.[1][7] Their efficacy stems from their ability to serve as a readily available source of protons in organic media.
p-Toluenesulfonic Acid (p-TSA): The Industry Standard
p-TSA is one of the most widely used acid catalysts in organic synthesis due to its high acidity, ease of handling, and extensive documentation in the scientific literature.[1] It is considered an environmentally benign, non-volatile, and recyclable solid acid catalyst.[1]
Key Applications of p-TSA:
-
Esterification: It is a classic catalyst for Fischer esterification, effectively promoting the reaction between carboxylic acids and alcohols.[8]
-
Acetal Formation: p-TSA is preferred over sulfuric acid for forming acetals as it is less prone to causing side reactions like charring and is more soluble in organic solvents.[9]
-
Multicomponent Reactions: It efficiently catalyzes complex transformations, such as the one-pot synthesis of α-amino nitriles and various heterocyclic compounds, often leading to high yields under mild conditions.[1][7]
-
Biomass Conversion: Studies have shown that p-TSA can be a more effective catalyst than sulfuric acid for the saccharification of corn stover, potentially due to favorable interactions between its hydrophobic tolyl group and the biomass.[10][11]
This compound: A Niche Alternative
While less common than p-TSA, this compound is utilized in organic synthesis, particularly as an intermediate and catalyst in the pharmaceutical industry. For example, it is used in the synthesis of acyl/sulfonyl hydrazine (B178648) derivatives.[4] The electron-donating methoxy group makes it slightly less acidic than p-TSA, which could be advantageous in reactions involving acid-sensitive functional groups where a milder strong acid is required.
Direct comparative performance data between the two catalysts is scarce in publicly available literature. However, their similar structures suggest they are often interchangeable, with the choice depending on specific substrate requirements, solvent systems, or the need to fine-tune acidity.
Experimental Data: A Head-to-Head Look
While no single study directly comparing the two catalysts across multiple reactions was identified, we can analyze their performance in a representative reaction. The following table compiles data for the synthesis of α-amino nitriles, a reaction where p-TSA has been shown to be an effective catalyst.
| Reaction | Catalyst | Catalyst Loading | Substrates | Solvent | Time | Yield (%) |
| α-Amino Nitrile Synthesis | p-TSA | (Not specified) | Benzaldehyde, Aniline, TMSCN | Ethanol | 15 min | 96% |
| α-Amino Nitrile Synthesis | p-TSA | (Not specified) | Benzaldehyde, p-Anisidine, TMSCN | Ethanol | 20 min | 94% |
Data compiled from a study on p-TSA catalyzed synthesis of α-amino nitriles.[7] A similar quantitative study for this compound in this specific reaction was not available for direct comparison.
Representative Experimental Protocol: Acetal Formation
This protocol describes a general procedure for the formation of a cyclic acetal from a ketone and ethylene (B1197577) glycol, a common application for both catalysts.
Objective: To protect a carbonyl group as a cyclic acetal using an acid catalyst.
Materials:
-
Ketone (1.0 eq)
-
Ethylene Glycol (1.2 eq)
-
Toluene (B28343) (as solvent)
-
p-Toluenesulfonic acid monohydrate (0.02 eq) or this compound (0.02 eq)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of the ketone (1.0 eq), ethylene glycol (1.2 eq), and the sulfonic acid catalyst (0.02 eq) in toluene is heated to reflux.
-
A Dean-Stark apparatus is used to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.
-
The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude acetal product.
-
The crude product can be purified by distillation or column chromatography if necessary.
Visualizing Workflows and Relationships
Diagrams can clarify complex processes and relationships. Below are Graphviz visualizations for a typical acid-catalyzed reaction workflow and a logical comparison of the two acids.
Caption: General workflow for an acid-catalyzed synthesis.
Caption: Logical comparison of p-TSA and 4-MBSA.
Conclusion
Both p-Toluenesulfonic acid and this compound are highly effective and convenient strong acid catalysts for organic synthesis.
-
p-Toluenesulfonic acid (p-TSA) remains the catalyst of choice for a broad range of applications due to its extensive documentation, proven efficacy, and commercial availability. Its strong acidity and favorable physical properties make it a reliable workhorse in both academic and industrial laboratories.
-
This compound serves as a capable alternative. The primary differentiator is its para-methoxy group, which renders it a slightly weaker acid than p-TSA. This modulation of acidity could be strategically employed in reactions with highly sensitive substrates where the stronger acidity of p-TSA might lead to undesired side reactions.
For most standard acid-catalyzed reactions, p-TSA is an excellent and well-supported choice. However, researchers encountering challenges with substrate stability or seeking to fine-tune reaction conditions should consider this compound as a viable and potentially advantageous alternative.
References
- 1. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review[v1] | Preprints.org [preprints.org]
- 2. p-Toluenesulfonic acid CAS#: 104-15-4 [m.chemicalbook.com]
- 3. This compound | C7H8O4S | CID 604723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. p-Methoxybenzenesulfonic acid | 5857-42-1 [chemicalbook.com]
- 5. P-Toluene Sulfonic Acid [chembk.com]
- 6. guidechem.com [guidechem.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. organic chemistry - Advantages of p-toluenesulfonic acid over sulfuric acid in the formation of acetals - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. A comparison of dilute aqueous p-toluenesulfonic and sulfuric acid pretreatments and saccharification of corn stover at moderate temperatures and pressures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Acidity: 4-Methoxybenzenesulfonic Acid vs. Sulfuric Acid
A comprehensive guide for researchers and drug development professionals on the comparative acidity of 4-Methoxybenzenesulfonic acid and sulfuric acid, supported by quantitative data and experimental methodologies.
This guide provides a detailed comparison of the acidity of this compound and the inorganic benchmark, sulfuric acid. Understanding the nuanced differences in acid strength between these compounds is critical for applications ranging from catalysis in organic synthesis to the development of pharmaceutical intermediates.
Quantitative Comparison of Acidity
The acidity of a compound is quantitatively expressed by its pKa value, where a lower pKa indicates a stronger acid. Both this compound and sulfuric acid are classified as strong acids, signifying that they almost completely dissociate in aqueous solutions.
| Compound | Chemical Formula | pKa1 | pKa2 |
| This compound | C₇H₈O₄S | Not experimentally determined | - |
| Sulfuric Acid | H₂SO₄ | ~ -3 | 1.92[1] |
The first dissociation of sulfuric acid is extremely strong, with a pKa value of approximately -3. The resulting bisulfate ion (HSO₄⁻) is a significantly weaker acid, with a pKa of 1.92.
Structural Influence on Acidity
The acidity of these compounds is dictated by the stability of their conjugate bases.
Sulfuric Acid: The conjugate base of sulfuric acid, the hydrogen sulfate (B86663) ion (HSO₄⁻), is highly stabilized by the strong electron-withdrawing effect of the two oxygen atoms double-bonded to the sulfur and the resonance delocalization of the negative charge across the oxygen atoms.
This compound: In the case of this compound, the sulfonate group (-SO₃H) is attached to a benzene (B151609) ring. The acidity is influenced by the electronic effects of the substituents on the ring. The methoxy (B1213986) group (-OCH₃) at the para position exerts two opposing effects:
-
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the benzene ring, which is an electron-donating effect.
-
Inductive Effect (-I): The electronegative oxygen atom withdraws electron density from the ring through the sigma bond.
While the resonance effect is generally stronger for the methoxy group, the overall electronic influence on the acidity of the sulfonic acid group is complex. However, the powerful electron-withdrawing nature of the sulfonate group itself ensures the high acidity of the compound.
Experimental Determination of Acidity
The determination of pKa values for very strong acids is challenging due to the difficulty in measuring the equilibrium of a reaction that lies almost completely to the product side in dilute aqueous solution. Specialized techniques are required to measure acidity in non-aqueous or highly acidic media.
Spectrophotometric Method
This method relies on the change in the UV-Visible absorption spectrum of an indicator molecule as a function of the acidity of the medium. For strong acids, this often involves using the Hammett acidity function (H₀), which extends the pH scale to highly acidic solutions.
Experimental Protocol Outline:
-
Indicator Selection: A series of weakly basic indicators with known pKa values in the desired acidity range are chosen.
-
Solution Preparation: Solutions of the strong acid (e.g., this compound or sulfuric acid) are prepared at various high concentrations.
-
Spectrophotometric Measurement: A constant, small amount of the indicator is added to each acid solution, and the UV-Vis spectrum is recorded. The ratio of the protonated ([BH⁺]) to unprotonated ([B]) form of the indicator is determined from the absorbance at a specific wavelength.
-
Hammett Equation: The H₀ for each acid concentration is calculated using the Henderson-Hasselbalch-like equation for the Hammett acidity function: H₀ = pKₐ(BH⁺) + log([B]/[BH⁺])
-
pKa Determination: By measuring the H₀ of the solution where the acid is half-dissociated (a state often achieved in superacidic media or by theoretical extrapolation), its pKa can be estimated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can also be employed to determine the pKa of strong acids. This technique monitors the chemical shift of a nucleus (e.g., ¹H or ¹³C) that is sensitive to the protonation state of the molecule.
Experimental Protocol Outline:
-
Sample Preparation: A series of samples are prepared with a constant concentration of the acid of interest and varying concentrations of a stronger acid or in different non-aqueous solvents to modulate the protonation state.
-
NMR Spectra Acquisition: ¹H or ¹³C NMR spectra are recorded for each sample.
-
Chemical Shift Analysis: The chemical shift of a nucleus near the acidic proton is plotted against the acidity of the medium (e.g., Hammett acidity function).
-
Sigmoidal Curve Fitting: The resulting data often forms a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the acid.
Applications in Catalysis
Both sulfuric acid and arylsulfonic acids like this compound are widely used as acid catalysts in organic synthesis. Their high acidity allows them to protonate a wide variety of organic substrates, thereby activating them towards nucleophilic attack.
Sulfuric Acid:
-
Esterification: Catalyzes the reaction between a carboxylic acid and an alcohol to form an ester.[2][3][4]
-
Dehydration: Promotes the elimination of water, for example, in the conversion of alcohols to alkenes.
-
Nitration: Used in combination with nitric acid to introduce a nitro group onto an aromatic ring.[2][3]
This compound:
-
Esterification and other acid-catalyzed reactions: Often used as a more organic-soluble alternative to sulfuric acid, providing better miscibility in non-polar reaction media.
-
Synthesis of pharmaceutical intermediates: Its catalytic properties are harnessed in the synthesis of various drug molecules.
The choice between sulfuric acid and an arylsulfonic acid often depends on factors such as solubility, reaction temperature, and potential for side reactions like sulfonation or oxidation, which can be more prevalent with concentrated sulfuric acid.
Logical Relationship in Acid-Catalyzed Esterification
The following diagram illustrates the general mechanism of acid-catalyzed esterification, a reaction where both sulfuric acid and this compound can act as the catalyst (HA).
Caption: General mechanism of acid-catalyzed esterification.
Conclusion
Both this compound and sulfuric acid are formidable acids with critical roles in research and industry. While sulfuric acid is a cost-effective and powerful inorganic acid, arylsulfonic acids like this compound offer advantages in terms of solubility in organic media and can sometimes provide greater selectivity in catalytic applications. The choice of acid will ultimately be dictated by the specific requirements of the chemical transformation, including solvent system, reaction temperature, and substrate compatibility. Further experimental determination of the precise pKa of this compound would provide a more definitive quantitative comparison.
References
Efficacy of 4-Methoxybenzenesulfonic Acid in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of acid catalysis, arenesulfonic acids are pivotal for a multitude of organic transformations. While p-toluenesulfonic acid (PTSA) and benzenesulfonic acid (BSA) are ubiquitously employed, 4-methoxybenzenesulfonic acid (p-anisolesulfonic acid) presents an intriguing alternative. The electronic contribution of the para-methoxy group can modulate the acid's catalytic activity and its interactions with various solvent systems. This guide provides a comparative analysis of the efficacy of this compound, supported by theoretical considerations and experimental data from analogous compounds, to assist researchers in catalyst selection and reaction optimization.
Comparative Performance Analysis
The efficacy of an acid catalyst is intrinsically linked to its acidity, steric hindrance, and solubility in the reaction medium. The methoxy (B1213986) group at the para position of the benzene (B151609) ring in this compound influences these properties through a combination of resonance and inductive effects. The resonance effect is electron-donating, which can slightly reduce the Brønsted acidity compared to unsubstituted benzenesulfonic acid. However, this effect may be counterbalanced by the inductive electron-withdrawing nature of the oxygen atom.
Solubility Profile
While specific quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature, its structural characteristics suggest a predictable solubility pattern. As an aromatic sulfonic acid, it is expected to be soluble in polar protic and aprotic solvents. A datasheet indicates that it is slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[1][2]
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | High | The sulfonic acid group can engage in hydrogen bonding with protic solvents, facilitating dissolution. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Moderate to High | The polar nature of both the solute and the solvent allows for favorable dipole-dipole interactions. |
| Nonpolar Aprotic | Toluene (B28343), Hexane, Dichloromethane | Low to Insoluble | The significant difference in polarity between the highly polar sulfonic acid and nonpolar solvents limits miscibility. |
Efficacy in Catalytic Applications: A Comparative Outlook
The performance of this compound as a catalyst is anticipated to be comparable to that of other arenesulfonic acids, with nuances arising from the electronic nature of the methoxy substituent. It is expected to be an effective catalyst for a range of acid-catalyzed reactions, including esterifications, alkylations, and condensation reactions.
Table 2: Comparative Efficacy of Arenesulfonic Acid Catalysts in Esterification
| Catalyst | Relative Acidity (Predicted) | Key Advantages | Potential Limitations |
| Benzenesulfonic Acid | Highest | Strong acid catalyst, effective in various organic reactions. | Can be more hazardous due to the potential for desulfonation to form benzene. |
| p-Toluenesulfonic Acid | High | High catalytic activity, commercially available, relatively low cost, solid, and easy to handle.[3] | Can be corrosive and may require neutralization and separation from the reaction mixture.[3] |
| This compound | High (Slightly lower than BSA) | Potentially enhanced solubility in certain organic media due to the methoxy group; may offer unique selectivity. | Limited commercial availability and documented applications compared to PTSA. |
Note: The relative acidity is predicted based on the electronic effects of the substituents. Experimental verification is required for definitive comparison.
Experimental Protocols
While specific protocols for this compound are scarce, the following general procedure for an acid-catalyzed esterification can be adapted.
General Protocol for Acid-Catalyzed Esterification
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (3.0 - 10.0 eq, can also serve as the solvent)
-
This compound (0.05 - 0.1 eq)
-
Anhydrous organic solvent (e.g., toluene, if the alcohol is not used in excess)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid, alcohol, and this compound. If a solvent other than the alcohol is used, add it at this stage.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If an excess of alcohol was used, remove it under reduced pressure. If a solvent like toluene was used, proceed to the work-up.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by distillation or column chromatography.
Visualizing Reaction and Logic Flow
Fischer Esterification Mechanism
The following diagram illustrates the general mechanism for the acid-catalyzed Fischer esterification, which is applicable when using this compound as the catalyst.
Caption: General mechanism of Fischer Esterification.
Catalyst Selection Workflow
The choice of an appropriate acid catalyst depends on several factors. The following diagram outlines a logical workflow for selecting a suitable arenesulfonic acid catalyst.
Caption: Workflow for arenesulfonic acid catalyst selection.
References
A Comparative Guide to 4-Methoxybenzenesulfonic Acid Derivatives: Characterization and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three key derivatives of 4-methoxybenzenesulfonic acid: 4-methoxybenzenesulfonyl chloride, 4-methoxybenzenesulfonamide (B72560), and methyl 4-methoxybenzenesulfonate. It is designed to assist researchers in understanding their physicochemical properties, synthesis, and potential biological relevance. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key chemical transformations and biological pathways.
Performance Comparison of this compound Derivatives
A summary of the key physicochemical properties of the three derivatives is presented below. These properties are crucial for their handling, reactivity, and application in various experimental settings.
| Property | 4-Methoxybenzenesulfonyl Chloride | 4-Methoxybenzenesulfonamide | Methyl 4-Methoxybenzenesulfonate (analogue data) |
| Molecular Formula | C₇H₇ClO₃S | C₇H₉NO₃S | C₈H₁₀O₃S (Methyl 4-methylbenzenesulfonate) |
| Molecular Weight | 206.65 g/mol [1] | 187.22 g/mol [2] | 186.23 g/mol (Methyl 4-methylbenzenesulfonate)[3] |
| Melting Point | 36-42 °C[4] | 111-115 °C[2] | 25-28 °C (Methyl 4-methylbenzenesulfonate)[3] |
| Boiling Point | 173 °C at 14 mmHg | Not available | 144-145 °C at 5 mmHg (Methyl 4-methylbenzenesulfonate)[3] |
| Solubility | Soluble in acetone, acetonitrile, ethanol, methanol (B129727), dioxane. Decomposes in water.[5] | Slightly soluble in water.[6] | Insoluble in water. Soluble in ethanol, ether, benzene.[3] |
| Appearance | White to beige crystalline solid[5] | White to off-white crystalline powder[6] | White crystals (Methyl 4-methylbenzenesulfonate)[3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these derivatives are essential for reproducible research.
Synthesis Protocols
1. Synthesis of 4-Methoxybenzenesulfonyl Chloride
This protocol describes the chlorosulfonation of anisole (B1667542).
-
Materials: Anisole, chlorosulfonic acid, dichloromethane (B109758).
-
Procedure:
-
Cool a solution of anisole in dichloromethane to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 4-methoxybenzenesulfonyl chloride.
-
2. Synthesis of 4-Methoxybenzenesulfonamide
This protocol details the amination of 4-methoxybenzenesulfonyl chloride.
-
Materials: 4-Methoxybenzenesulfonyl chloride, concentrated ammonia (B1221849) solution, dichloromethane.
-
Procedure:
-
Dissolve 4-methoxybenzenesulfonyl chloride in dichloromethane.
-
Add this solution dropwise to an ice-cooled, stirred, concentrated ammonia solution.
-
Continue stirring for 1-2 hours at room temperature.
-
The solid precipitate of 4-methoxybenzenesulfonamide is collected by filtration.
-
Wash the solid with cold water and dry it to obtain the pure product.
-
3. Synthesis of Methyl 4-Methoxybenzenesulfonate
This protocol describes the esterification of 4-methoxybenzenesulfonyl chloride.
-
Materials: 4-Methoxybenzenesulfonyl chloride, methanol, pyridine (B92270), dichloromethane.
-
Procedure:
-
Dissolve 4-methoxybenzenesulfonyl chloride in dichloromethane.
-
Add pyridine to the solution, followed by the slow addition of methanol at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with dilute hydrochloric acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain methyl 4-methoxybenzenesulfonate.
-
Analytical Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the synthesized compounds.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Analysis: Acquire the proton NMR spectrum. For 4-methoxybenzenesulfonamide, typical signals would include peaks for the aromatic protons, the methoxy (B1213986) group protons, and the amine protons.[7]
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to identify the number and types of carbon atoms in the molecule.[8]
2. Infrared (IR) Spectroscopy
-
Purpose: To identify the functional groups present in the molecule.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze a thin film of the compound.
-
Analysis: Acquire the IR spectrum. Key characteristic peaks to look for include:
-
Sulfonyl chloride: Strong absorptions around 1375 cm⁻¹ and 1180 cm⁻¹ (S=O stretching).
-
Sulfonamide: N-H stretching bands around 3300-3200 cm⁻¹, and S=O stretching bands.[9]
-
Sulfonate ester: S=O stretching bands around 1360 cm⁻¹ and 1175 cm⁻¹, and C-O stretching.
-
3. Mass Spectrometry (MS)
-
Purpose: To determine the molecular weight and fragmentation pattern of the compound.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
-
Analysis: Acquire the mass spectrum using techniques like electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak ([M]⁺ or [M+H]⁺) will confirm the molecular weight of the derivative.[6][9][10]
Visualizations
The following diagrams illustrate the synthetic relationships between the this compound derivatives and a relevant biological pathway where such compounds may exhibit activity.
Caption: Synthetic pathways to key this compound derivatives.
Caption: The lipoxygenase signaling pathway and the inhibitory action of sulfonamide derivatives.
References
- 1. 4-Methoxybenzenesulfonyl chloride | 98-68-0 | Benchchem [benchchem.com]
- 2. 4-Methoxybenzenesulfonamide 97 1129-26-6 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. 4-Methoxybenzenesulfonyl Chloride, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 4-Methoxybenzenesulfonyl chloride(98-68-0) IR2 [m.chemicalbook.com]
- 6. This compound | C7H8O4S | CID 604723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-METHOXYBENZENESULFONAMIDE(1129-26-6) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzenesulfonyl chloride, 4-methoxy- [webbook.nist.gov]
A Comparative Guide to the Catalytic Performance of 4-Methoxybenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic performance of 4-methoxybenzenesulfonic acid and other acid catalysts in key organic reactions. Due to a notable scarcity of direct kinetic data for this compound in the reviewed literature, this document focuses on presenting available quantitative data for structurally similar and commonly used alternative catalysts, primarily in esterification and fructose (B13574) dehydration reactions. The provided experimental protocols and comparative data tables are intended to serve as a valuable resource for designing and interpreting kinetic studies of acid-catalyzed reactions.
I. Esterification Reactions: A Kinetic Comparison
Comparative Kinetic Data for Acid-Catalyzed Esterification
The following table summarizes kinetic data for the esterification of various carboxylic acids with alcohols, catalyzed by different acid catalysts. This data allows for an indirect comparison of the expected catalytic activity.
| Carboxylic Acid | Alcohol | Catalyst | Catalyst Conc. | Temp (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| Acetic Acid | n-Propanol | Benzenesulfonic acid | - | - | - | - | [1] |
| Acetic Acid | n-Propanol | p-Toluenesulfonic acid | - | - | - | - | [1] |
| Acetic Acid | n-Propanol | p-Phenolsulfonic acid | - | - | - | - | [1] |
| Oleic Acid | Methanol | Sulfuric Acid | 1-5 wt% | 60 | - | - | [2] |
| Oleic Acid | Ethanol (B145695) | SnCl₂ | - | - | - | Close to H₂SO₄ | [3][4] |
| Oleic Acid | Methanol | Sulfonated Orange Peel | 7 wt% | 80 | - | - | [5] |
| 1-Methoxy-2-propanol | Acetic Acid | Amberlyst-35 | 10 wt% | 80 | - | 62.0 ± 0.2 | [6] |
| Benzoic Acid | 1-Butyl Alcohol | p-Toluenesulfonic acid | - | 92.2-116.4 | - | 58.40 (forward), 57.70 (reverse) | [7] |
| Acrylic Acid | Methanol | Sulfuric Acid | - | 60 | - | - | [8] |
| Acrylic Acid | Methanol | p-Toluenesulfonic Acid | - | 60 | - | - | [8] |
Note: A dash (-) indicates that the specific data point was not provided in the cited source. The catalytic activity of benzenesulfonic acid and its derivatives in the esterification of acetic acid and n-propanol was found to be close to that of sulfuric acid[1].
Experimental Protocol: Kinetic Study of Acetic Acid Esterification with Ethanol
This protocol is a generalized procedure based on common methodologies for studying the kinetics of acid-catalyzed esterification.[5]
Materials:
-
Acetic Acid (glacial)
-
Ethanol (absolute)
-
This compound (or alternative acid catalyst)
-
Standardized Sodium Hydroxide (B78521) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Ice bath
-
Thermostated reaction vessel with a magnetic stirrer
-
Burette, pipettes, and conical flasks
Procedure:
-
Reaction Setup: A known volume and concentration of ethanol and the acid catalyst are placed in a thermostated reaction vessel equipped with a magnetic stirrer and maintained at a constant temperature.
-
Initiation: A known volume of pre-heated acetic acid is added to the reactor to initiate the reaction. This is considered time zero (t=0).
-
Sampling: At regular time intervals, a small aliquot (e.g., 2 mL) of the reaction mixture is withdrawn and immediately quenched in a flask containing ice-cold distilled water to stop the reaction.
-
Titration: The quenched sample is then titrated with a standardized solution of sodium hydroxide using phenolphthalein as an indicator to determine the concentration of unreacted acetic acid.
-
Data Analysis: The concentration of acetic acid at different time points is used to calculate the rate of reaction and determine the rate constant (k) using the appropriate integrated rate law.
-
Activation Energy: The experiment is repeated at different temperatures to determine the rate constants at those temperatures. The activation energy (Ea) is then calculated from the Arrhenius plot (ln(k) vs. 1/T).
Experimental Workflow for Esterification Kinetics
Caption: Workflow for a typical kinetic study of acid-catalyzed esterification.
II. Fructose Dehydration to 5-Hydroxymethylfurfural (B1680220) (HMF)
The acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural (HMF) is a key reaction in biomass conversion. The efficiency of this process is highly dependent on the catalyst used.
Comparative Kinetic Data for Fructose Dehydration
The following table presents kinetic data for the dehydration of fructose to HMF using various acid catalysts.
| Catalyst | Solvent | Temp (°C) | Fructose Conv. (%) | HMF Yield (%) | HMF Selectivity (%) | Activation Energy (Ea) (kJ/mol) | Reference |
| Sulfonic Acid Functionalized SBA-15 | DMSO | - | - | - | - | 109 | [9] |
| Cellulose (B213188) Benzenesulfonic Acid (CBSA) | DMSO | 140 | 100 | 85 | - | - | [10][11][12] |
| Sulfonic Acid Functionalized Zeolites | Water | - | - | - | - | Reduced by ~35% vs. uncatalyzed | [13] |
| Benzenesulfonic Acid (in DES) | Imidazole-based DES | 100 | - | 90.1 | - | - | [14] |
| Various Solid Acids | Aqueous | - | - | - | - | - | [15] |
Note: A dash (-) indicates that the specific data point was not provided in the cited source. The use of sulfonic acid-functionalized catalysts generally leads to a reduction in the activation energy for fructose dehydration compared to the uncatalyzed reaction[9][13].
Experimental Protocol: Kinetic Study of Fructose Dehydration
This protocol is a generalized procedure for studying the kinetics of acid-catalyzed fructose dehydration to HMF.[9]
Materials:
-
Fructose
-
This compound (or alternative acid catalyst)
-
Solvent (e.g., DMSO, water)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Thermostated reaction vessel
-
Syringes and filters for sampling
Procedure:
-
Reaction Setup: A solution of fructose and the acid catalyst in the chosen solvent is prepared and placed in a thermostated reaction vessel under stirring.
-
Reaction Progress: The reaction is allowed to proceed at a constant temperature.
-
Sampling: At specific time intervals, samples are withdrawn from the reactor, filtered, and diluted for analysis.
-
HPLC Analysis: The concentrations of fructose and HMF in the samples are quantified using a pre-calibrated HPLC system.
-
Data Analysis: The conversion of fructose and the yield of HMF are calculated at each time point. This data is then used to determine the reaction rate and kinetic parameters.
-
Activation Energy: By conducting the experiment at various temperatures, the activation energy for the reaction can be determined using the Arrhenius equation.
Signaling Pathway for Fructose Dehydration
Caption: Simplified reaction pathway for the acid-catalyzed dehydration of fructose to HMF.
III. Conclusion and Future Outlook
The available literature provides a solid foundation for understanding the kinetics of acid-catalyzed reactions like esterification and fructose dehydration. While direct quantitative kinetic data for this compound is limited, the comparative data for other sulfonic acids, particularly p-toluenesulfonic acid and benzenesulfonic acid, suggest that it would be an effective catalyst. The methoxy (B1213986) group, being an electron-donating group, may influence the acidity and, consequently, the catalytic activity of the sulfonic acid.
Further research is warranted to quantify the kinetic parameters for reactions catalyzed by this compound. Such studies would enable a direct and objective comparison with other catalysts, aiding in the rational design of more efficient catalytic processes for the synthesis of pharmaceuticals and other valuable chemicals. The experimental protocols outlined in this guide provide a framework for conducting such kinetic investigations.
References
- 1. revistadechimie.ro [revistadechimie.ro]
- 2. journal.bcrec.id [journal.bcrec.id]
- 3. researchgate.net [researchgate.net]
- 4. psecommunity.org [psecommunity.org]
- 5. Frontiers | Biodiesel Production From Oleic Acid Using Biomass-Derived Sulfonated Orange Peel Catalyst [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 8. ijrar.org [ijrar.org]
- 9. researchgate.net [researchgate.net]
- 10. Bio-based cellulose benzenesulfonic acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bio-based cellulose benzenesulfonic acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Comparative Spectral Analysis of 4-Methoxybenzenesulfonic Acid and Its Precursors, Anisole and Chlorosulfonic Acid
This guide provides a detailed spectral comparison of 4-methoxybenzenesulfonic acid with its precursors, anisole (B1667542) and chlorosulfonic acid. The following sections present a summary of their key spectral characteristics, experimental protocols for synthesis and analysis, and visual representations of the synthetic pathway and experimental workflow. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds.
Spectral Data Summary
The spectral properties of this compound and its precursors are distinct and allow for clear differentiation. Anisole, as an aromatic ether, exhibits characteristic UV absorbance and fluorescence, while chlorosulfonic acid's reactivity is reflected in its vibrational spectra. This compound integrates features from its precursors, notably the substituted benzene (B151609) ring from anisole and the sulfonyl group.
Table 1: Comparative Spectral Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Key IR Absorptions (cm⁻¹) | UV-Vis λmax (nm) | Mass Spec (m/z) |
| Anisole | C₇H₈O | 108.14 | ~6.9-7.3 (aromatic), ~3.8 (methoxy) | ~160, 129, 121, 114 (aromatic), 55 (methoxy) | 3100-3000 (C-H, aromatic), 2950-2850 (C-H, methyl), 1245 (C-O stretch) | ~269-271 | 108 (M+), 93, 78 |
| Chlorosulfonic Acid | HClO₃S | 116.52 | Not applicable | Not applicable | 1380-1360 (asymmetric SO₂ stretch), 1180-1160 (symmetric SO₂ stretch), ~570 (S-Cl stretch) | Not applicable | Reacts violently, not typically analyzed by MS |
| This compound | C₇H₈O₄S | 188.20 | ~7.8 (aromatic, ortho to SO₃H), ~7.0 (aromatic, ortho to OCH₃), ~3.9 (methoxy), ~11-12 (sulfonic acid proton) | ~163, 130, 126, 115 (aromatic), 56 (methoxy) | 3100-3000 (C-H, aromatic), 2950-2850 (C-H, methyl), 1250 (C-O stretch), 1180-1120 & 1050-1010 (SO₃ stretch) | ~230, ~270 | 188 (M+), 172, 108, 93 |
Note: NMR data for this compound is inferred from spectral data of closely related compounds such as p-toluenesulfonic acid and derivatives of this compound due to the limited availability of direct experimental spectra for the pure acid.
Experimental Protocols
The following protocols outline the synthesis of this compound from its precursors and the subsequent spectral analyses.
Synthesis of this compound
The synthesis of this compound is achieved through the electrophilic aromatic substitution of anisole with a sulfonating agent. A common laboratory-scale synthesis involves the use of chlorosulfonic acid.
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for hydrogen chloride gas, cool 3 moles of chlorosulfonic acid to 0-5 °C in an ice bath.
-
Slowly add 1 mole of anisole dropwise to the cooled chlorosulfonic acid with continuous stirring, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the evolution of hydrogen chloride gas ceases.
-
The resulting product, p-methoxybenzenesulfonyl chloride, can be cautiously poured onto crushed ice to precipitate the solid.
-
The sulfonyl chloride is then hydrolyzed to this compound by warming with water. The resulting solution is cooled to crystallize the product, which can be collected by filtration and recrystallized from water.
Spectral Analyses
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher spectrometer. Samples are typically dissolved in a deuterated solvent such as D₂O or DMSO-d₆.
Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Liquid samples (anisole, chlorosulfonic acid) can be analyzed as a thin film between NaCl or KBr plates. Solid samples (this compound) are typically analyzed as a KBr pellet.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded on a spectrophotometer using a quartz cuvette. Samples are dissolved in a suitable solvent, such as ethanol (B145695) or water, to an appropriate concentration.
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for volatile compounds like anisole. Electron ionization (EI) is a common ionization technique.
Visualizing the Chemistry
The following diagrams illustrate the reaction pathway for the synthesis of this compound and the general workflow for its synthesis and spectral characterization.
A Comparative Guide to Sulfonic Acid Catalysts: Benchmarking 4-Methoxybenzenesulfonic Acid
For researchers, scientists, and drug development professionals seeking potent and efficient acid catalysts, this guide provides an objective comparison of 4-Methoxybenzenesulfonic acid against other commonly utilized sulfonic acids: p-Toluenesulfonic acid, Methanesulfonic acid, and Benzenesulfonic acid. This analysis is supported by physicochemical data and established experimental protocols to inform catalyst selection in various organic transformations.
Sulfonic acids are a class of strong organic acids widely employed as catalysts in chemical synthesis due to their high acidity, thermal stability, and, in many cases, lower corrosivity (B1173158) compared to mineral acids.[1][2][3] Their efficacy in reactions such as esterification, alkylation, and dehydration makes them invaluable tools in the pharmaceutical and chemical industries.[4][5] This guide focuses on the comparative performance of this compound and other key sulfonic acids, offering a data-driven overview of their properties.
Physicochemical Properties: A Tabular Comparison
The selection of an appropriate sulfonic acid catalyst is often dictated by its intrinsic properties. The following table summarizes key quantitative data for this compound and its counterparts, facilitating a direct comparison of their characteristics.
| Property | This compound | p-Toluenesulfonic Acid | Methanesulfonic Acid | Benzenesulfonic Acid |
| Molecular Formula | C₇H₈O₄S[6][7] | C₇H₈O₃S[8] | CH₄O₃S[9] | C₆H₆O₃S[10] |
| Molecular Weight ( g/mol ) | 188.20[6][7] | 172.20[11] | 96.11[9] | 158.18[8] |
| pKa | -0.33 (Predicted) | -2.8[12] | -1.9[13] | -2.8[14] |
| Physical Form | Crystalline Powder or Solid | White crystalline powder[2] | Colorless liquid or solid | White waxy solid[15] |
| Solubility in Water | Soluble | Soluble[8] | Miscible[16] | Soluble[15] |
| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol[17] | Soluble in alcohols and other polar organic solvents[8] | Soluble in water, alcohol, and ether; insoluble in alkanes, benzene (B151609), and toluene[18][19] | Soluble in ethanol; slightly soluble in benzene; insoluble in diethyl ether[15] |
| Thermal Stability | Data not readily available | Decomposes above its boiling point[11] | Onset of mass loss for its metal salts is above 400 °C | Thermally stable under typical reaction conditions |
Catalytic Performance in Esterification
A study comparing the catalytic activity of benzenesulfonic acid and its derivatives in the esterification of acetic acid with n-propanol revealed that the catalytic performance is influenced by the substituent on the benzene ring. The study demonstrated that electron-donating groups can enhance catalytic activity. While this compound was not explicitly tested, the observed trend suggests that the methoxy (B1213986) group, being electron-donating, would likely result in comparable or potentially enhanced catalytic activity relative to unsubstituted benzenesulfonic acid.[5]
In the aforementioned study, the yield of n-propyl acetate (B1210297) was used as a metric for catalytic performance. The results showed that p-phenolsulfonic acid and p-toluenesulfonic acid exhibited catalytic activities close to that of sulfuric acid, which is a benchmark strong acid catalyst.[5] This suggests that aromatic sulfonic acids are highly effective for this transformation.
Experimental Protocols
To ensure reproducible and comparable results when evaluating the performance of sulfonic acid catalysts, standardized experimental protocols are crucial. Below are detailed methodologies for assessing catalytic activity in esterification and determining thermal stability.
Protocol for Comparing Catalytic Activity in Esterification
This protocol outlines a general procedure for comparing the catalytic efficiency of different sulfonic acids in the esterification of a carboxylic acid with an alcohol.
1. Materials:
-
Carboxylic acid (e.g., acetic acid)
-
Alcohol (e.g., n-propanol)
-
Sulfonic acid catalyst (this compound, p-Toluenesulfonic acid, Methanesulfonic acid, Benzenesulfonic acid)
-
Inert solvent (e.g., toluene)
-
Internal standard for GC analysis (e.g., dodecane)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, heating mantle)
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
2. Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a heating mantle.
-
To the flask, add the carboxylic acid (1 equivalent), the alcohol (3 equivalents), and the sulfonic acid catalyst (e.g., 5 mol%).
-
Add an appropriate amount of the internal standard.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by taking aliquots from the reaction mixture at regular time intervals.
-
Quench each aliquot with a saturated sodium bicarbonate solution.
-
Extract the organic layer with an inert solvent.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Analyze the organic layer by GC-FID to determine the conversion of the carboxylic acid and the yield of the ester.
10. Data Analysis:
-
Calculate the conversion of the carboxylic acid and the yield of the ester at each time point for each catalyst.
-
Plot the conversion/yield versus time to compare the reaction rates.
-
The catalyst that achieves the highest conversion in the shortest time is considered the most active.
Protocol for Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Thermogravimetric analysis is a standard technique to evaluate the thermal stability of materials by measuring the change in mass as a function of temperature.
1. Instrument:
-
Thermogravimetric Analyzer (TGA)
2. Procedure:
-
Accurately weigh 5-10 mg of the sulfonic acid sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to a desired final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the mass loss of the sample as a function of temperature.
5. Data Analysis:
-
The onset temperature of decomposition is determined from the TGA curve, indicating the temperature at which significant mass loss begins.
-
A higher decomposition temperature signifies greater thermal stability.
Visualizing Experimental Workflows and Relationships
To further clarify the experimental processes and the relationships between the compared sulfonic acids, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. exsyncorp.com [exsyncorp.com]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. revistadechimie.ro [revistadechimie.ro]
- 6. This compound | C7H8O4S | CID 604723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. Benzenesulfonic acid | 98-11-3 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzenesulfonic acid [webbook.nist.gov]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Microwave-assisted synthesis of a sulfonated carbon-based catalyst for efficient esterification of oleic acid into biodiesel - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00736D [pubs.rsc.org]
- 16. A Simple Procedure for the Esterification and Transesterification Using <i>p</i>-Toluene Sulfonic Acid as C… [ouci.dntb.gov.ua]
- 17. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Mechanistic Insights into 4-Methoxybenzenesulfonic Acid Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 4-methoxybenzenesulfonic acid as a catalyst in key organic transformations. By examining its performance against common alternatives and providing detailed experimental context, this document serves as a valuable resource for catalyst selection and reaction optimization.
This compound (MBSA) is a strong organic acid that finds application as a catalyst in various acid-catalyzed reactions, including esterifications and dehydrations. Its efficacy is attributed to the electron-donating nature of the methoxy (B1213986) group, which can influence the acidity and solubility of the catalyst compared to unsubstituted or differently substituted aromatic sulfonic acids. This guide delves into the mechanistic underpinnings of MBSA catalysis and presents a comparative overview of its performance against other widely used acid catalysts.
Comparative Performance in Esterification Reactions
Esterification, a cornerstone of organic synthesis, is frequently catalyzed by Brønsted acids. The performance of this compound in this role is best understood through direct comparison with other catalysts under similar reaction conditions. While direct side-by-side studies are limited, an analysis of the esterification of acetic acid with n-propanol provides valuable insights into the relative catalytic activities of various benzenesulfonic acid derivatives and sulfuric acid.
Table 1: Comparison of Acid Catalysts in the Esterification of Acetic Acid with n-Propanol [1]
| Catalyst | Yield of n-propyl acetate (B1210297) (Batch Process) | Conversion of Acetic Acid (Continuous Process) |
| Sulfuric Acid (SA) | Slightly higher than PPSA and PTSA | ~100% |
| p-Phenolsulfonic Acid (PPSA) | ~60% | ~100% |
| p-Toluenesulfonic Acid (PTSA) | ~60% | ~100% |
Note: Data for this compound was not available in this specific study, but the results for structurally similar p-phenolsulfonic and p-toluenesulfonic acids suggest its performance would be comparable.
In batch processes, sulfuric acid shows a slight advantage in yield. However, in a continuous process involving reaction and distillation, both p-phenolsulfonic acid and p-toluenesulfonic acid achieve complete conversion of acetic acid, highlighting their potential as effective and potentially less corrosive alternatives to sulfuric acid.[1] The structural similarity of this compound to these compounds suggests it would exhibit comparable catalytic activity.
Catalysis in Dehydration Reactions
Table 2: Performance of Cellulose (B213188) Benzenesulfonic Acid (CBSA) in Fructose (B13574) Dehydration [2][3][4]
| Parameter | Value |
| Catalyst Loading | 10 wt% |
| Reaction Temperature | 140 °C |
| Reaction Time | 180 min |
| Fructose Conversion | 100% |
| 5-HMF Yield | ~85% |
This study demonstrates the high catalytic activity of benzenesulfonic acid groups in achieving complete conversion of fructose with a high yield of 5-HMF under relatively mild conditions.[2][3][4] This suggests that this compound, as a homogeneous catalyst, would also be effective in promoting this transformation.
Mechanistic Considerations
The catalytic action of this compound in reactions like esterification and dehydration proceeds through a general acid catalysis mechanism. The key steps involve the protonation of a substrate by the acid, which enhances its electrophilicity or turns a poor leaving group into a good one.
Fischer Esterification Mechanism
The Fischer esterification is a classic example of acid-catalyzed ester formation. The mechanism involves the following key stages:[5]
-
Protonation of the Carbonyl Oxygen: The sulfonic acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a water molecule and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
The presence of the electron-donating methoxy group in this compound can subtly influence the acidity (pKa) of the sulfonic acid and the stability of the corresponding sulfonate anion, which may affect the overall rate of the catalytic cycle.
Alcohol Dehydration Mechanism
In the dehydration of alcohols to alkenes, the acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of a carbocation intermediate, which then loses a proton to form the alkene.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for acid-catalyzed esterification and a general workflow for catalyst-driven synthesis.
Protocol 1: Esterification of 4-Methoxybenzoic Acid using p-Toluenesulfonic Acid[5]
This protocol, using a close analog of MBSA, provides a framework for esterification reactions.
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-methoxybenzoic acid (1.0 equivalent), the desired alcohol (1.5-2.0 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 5 mol%). Add a suitable solvent such as toluene (B28343).
-
Azeotropic Reflux: Heat the reaction mixture to reflux. The water formed during the reaction is removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Monitoring: Continue the reaction until no more water is collected in the trap.
-
Workup: After cooling the reaction mixture to room temperature, dilute it with an organic solvent like ethyl acetate.
-
Purification: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. Further purification can be achieved by chromatography if necessary.
General Experimental Workflow
The following diagram illustrates a typical workflow for a synthesis and purification process involving a homogeneous acid catalyst like this compound.
Conclusion
This compound is a potent and versatile acid catalyst for a range of organic transformations. While direct quantitative comparisons with other catalysts are not always available in the literature, data from structurally similar benzenesulfonic acids suggest its performance is comparable to that of p-toluenesulfonic acid and can be a viable, potentially less harsh, alternative to sulfuric acid. The electron-donating methoxy group may offer advantages in terms of solubility in organic solvents and could subtly modulate the catalyst's acidity, providing a tool for fine-tuning reaction conditions. Further side-by-side comparative studies are warranted to fully elucidate the performance profile of this compound and solidify its position in the synthetic chemist's toolkit.
References
- 1. revistadechimie.ro [revistadechimie.ro]
- 2. Bio-based cellulose benzenesulfonic acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bio-based cellulose benzenesulfonic acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Purity Analysis of Synthesized 4-Methoxybenzenesulfonic Acid: A Comparative Guide to Titrimetric and Chromatographic Techniques
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of classical and modern analytical techniques for the purity analysis of synthesized 4-Methoxybenzenesulfonic acid, a key intermediate in various pharmaceutical syntheses. We present a detailed examination of the widely used acid-base titration method and compare its performance with High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC), supported by illustrative experimental data.
Overview of Analytical Methodologies
The purity of this compound is paramount to ensure the desired reaction stoichiometry and minimize impurities in the final drug product. The synthesis of this compound, typically through the sulfonation of anisole, can result in impurities such as the isomeric ortho-product, unreacted anisole, and residual sulfuric acid. Therefore, robust analytical methods are required for accurate quantification.
Acid-Base Titration: This classical volumetric analysis remains a cost-effective and reliable method for determining the overall acidic content. It is based on the neutralization reaction between the sulfonic acid and a standardized basic titrant.
High-Performance Liquid Chromatography (HPLC): A powerful separation technique, HPLC is highly specific and can separate and quantify the main component from its structurally similar impurities.
Ion Chromatography (IC): This technique is particularly suited for the analysis of ionic species and can be effectively used to determine the concentration of the sulfonate anion and other ionic impurities.
Experimental Protocols
Purity Determination by Acid-Base Titration
This method determines the purity of this compound by titrating a known weight of the sample with a standardized solution of sodium hydroxide.
Materials and Reagents:
-
Synthesized this compound (approx. 95-99% purity)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein (B1677637) indicator solution
-
Deionized water
-
Analytical balance
-
Burette (50 mL)
-
Volumetric flask (100 mL)
-
Erlenmeyer flask (250 mL)
-
Magnetic stirrer
Procedure:
-
Accurately weigh approximately 0.47 g of the synthesized this compound into a 100 mL volumetric flask.
-
Dissolve the sample in deionized water and dilute to the mark.
-
Pipette 25.0 mL of the sample solution into a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of phenolphthalein indicator to the flask.
-
Titrate the sample solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.
-
Record the volume of NaOH consumed.
-
Repeat the titration at least two more times for accuracy.
Calculation of Purity: The percentage purity of this compound can be calculated using the following formula:
Where:
-
V = Volume of NaOH solution consumed (mL)
-
M = Molarity of the NaOH solution (mol/L)
-
E = Equivalent weight of this compound (188.20 g/mol )
-
W = Weight of the this compound sample taken (g)
A Comparative Guide to the Use of 4-Methoxybenzenesulfonic Acid in Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate acid catalyst is a critical decision that can significantly impact the efficiency, cost-effectiveness, and environmental footprint of a synthetic route. This guide provides a comprehensive cost-benefit analysis of 4-Methoxybenzenesulfonic acid, comparing its performance with the widely used alternative, p-toluenesulfonic acid (p-TsOH), in organic synthesis. The comparison is supported by experimental data and detailed methodologies for key reactions.
Overview of Aromatic Sulfonic Acid Catalysts
Aromatic sulfonic acids are a class of organic acids that are widely used as catalysts in a variety of organic transformations, including esterifications, alkylations, and multicomponent reactions. Their strong Brønsted acidity, often comparable to mineral acids like sulfuric acid, makes them highly effective. Unlike mineral acids, they are solid, often crystalline, materials, which can simplify handling and reaction work-up.[1] The acidity and, consequently, the catalytic activity of aromatic sulfonic acids can be tuned by the presence of substituents on the aromatic ring.
Cost-Benefit Analysis: this compound vs. p-Toluenesulfonic Acid
The choice between this compound and p-TsOH often comes down to a balance of cost, catalytic activity, and the specific requirements of the reaction.
| Parameter | This compound | p-Toluenesulfonic Acid (p-TsOH) | Analysis |
| Molecular Weight | 188.20 g/mol [2] | 190.22 g/mol (monohydrate)[3] | The similar molecular weights mean that a direct mass-to-mass comparison in catalytic reactions is reasonable. |
| Acidity | Expected to be slightly less acidic than p-TsOH | A strong organic acid[1] | The methoxy (B1213986) group is an electron-donating group, which is expected to slightly decrease the acidity of the sulfonic acid compared to the electron-donating methyl group in p-TsOH. This can influence catalytic activity. |
| Cost | Generally higher | Relatively low and widely available[3][4][5] | p-TsOH is a more common and therefore generally less expensive catalyst. The higher cost of this compound may only be justified by significant advantages in specific applications. |
| Solubility | Soluble in water and polar organic solvents | Soluble in water, alcohols, and ethers[1] | Both catalysts offer good solubility in common reaction media. |
| Handling | Solid | Solid, available as a monohydrate[3] | Both are solids, which is an advantage over liquid acids like sulfuric acid in terms of handling and dosing. |
Performance in Synthesis: The Biginelli Reaction
The Biginelli reaction, a one-pot multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), is a valuable transformation in medicinal chemistry due to the diverse biological activities of its products.[6][7][8] This reaction is an excellent platform for comparing the catalytic efficiency of different sulfonic acids.
Comparative Experimental Data
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Ethanol (B145695) | Reflux | 4 | 85-90 (estimated) |
| p-Toluenesulfonic Acid | Ethanol | Reflux | 3-4 | 91[9] |
| p-Aminobenzenesulfonic Acid | Solvent-free | 100 | 0.5-1 | 92-96[6] |
Note: The yield for this compound is an estimation based on the performance of other sulfonic acid catalysts. The slightly lower expected acidity of this compound due to the electron-donating methoxy group might lead to slightly longer reaction times or marginally lower yields compared to p-TsOH under identical conditions. However, it is still expected to be a highly effective catalyst.
Experimental Protocols
General Protocol for the Synthesis of Dihydropyrimidinones (DHPMs)
This protocol is adapted for the use of this compound as a catalyst in the Biginelli reaction.
Materials:
-
Aldehyde (e.g., 4-methoxybenzaldehyde) (10 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (10 mmol)
-
Urea (B33335) or Thiourea (B124793) (15 mmol)
-
This compound (1 mmol, 10 mol%)
-
Ethanol (20 mL)
Procedure:
-
A mixture of the aldehyde (10 mmol), β-ketoester (10 mmol), urea or thiourea (15 mmol), and this compound (1 mmol) in ethanol (20 mL) is stirred in a round-bottom flask.
-
The mixture is refluxed for the appropriate time (monitoring by TLC is recommended).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The reaction mixture is poured into ice-cold water.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford the pure dihydropyrimidinone.
Visualizing the Synthesis Workflow
The following diagrams, generated using Graphviz, illustrate the logical workflow of a typical synthesis using an aromatic sulfonic acid catalyst.
Conclusion
Both this compound and p-toluenesulfonic acid are effective solid acid catalysts for organic synthesis. The choice between them will depend on the specific requirements of the reaction and economic considerations.
-
p-Toluenesulfonic acid remains the catalyst of choice for many applications due to its high catalytic activity, ready availability, and lower cost.[1]
-
This compound represents a viable, albeit more expensive, alternative. Its slightly different electronic properties due to the methoxy group might offer advantages in specific cases where fine-tuning of acidity is required, potentially leading to improved selectivity or milder reaction conditions.
For researchers and drug development professionals, the additional cost of this compound may be justified in situations where a modest change in catalytic activity leads to a significant improvement in the overall efficiency and purity of a key synthetic step. Further head-to-head comparative studies are warranted to fully elucidate the subtle differences in performance between these two valuable catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. p-甲苯磺酸 一水合物 ≥99% (calc. to H2O free subst.) | Sigma-Aldrich [sigmaaldrich.com]
- 4. p-Toluenesulphonic acid monohydrate, 10 kg, CAS No. 6192-52-5 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 5. p-Toluenesulfonic acid monohydrate price,buy p-Toluenesulfonic acid monohydrate - chemicalbook [m.chemicalbook.com]
- 6. An environmentally friendly solvent-free synthesis of 3,4-dihydropyrimidinones using a p-aminobenzene sulfonic acid catalyzed Biginelli reaction [scielo.org.za]
- 7. jmchemsci.com [jmchemsci.com]
- 8. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Methoxybenzenesulfonic Acid
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 4-Methoxybenzenesulfonic acid, emphasizing safety and operational logistics.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is crucial to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. The following are immediate safety precautions based on the known hazards of this chemical.
This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield conforming to recognized standards (e.g., EN166 in the EU or NIOSH-approved in the US)
-
A laboratory coat
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3] Avoid generating dust when handling the solid form of this chemical.[2] In the event of accidental contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe disposal.
| Property | Value |
| Physical State | Solid |
| Molecular Formula | C₇H₈O₄S |
| Molecular Weight | 188.20 g/mol [1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] |
Disposal Protocol: Collection and Containment of Waste
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] Do not discharge this chemical into sewers or drains.[4] The following protocol outlines the necessary steps to prepare the chemical waste for collection and disposal.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
A dedicated, chemically compatible, and clearly labeled hazardous waste container with a secure lid[5][6]
-
Hazardous waste labels[7]
-
Inert absorbent material (e.g., vermiculite (B1170534) or sand) for spill cleanup
Procedure:
-
Containerization:
-
Collect all waste this compound, whether in solid form or in solution, in a designated hazardous waste container.[8] The original container is often a suitable choice for waste accumulation.[6]
-
Ensure the waste container is made of a material compatible with acids.
-
For any spills, carefully sweep the solid material or absorb the liquid with an inert material and place it into the waste container, minimizing dust generation.[2]
-
-
Segregation:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[7]
-
The label must include the full chemical name, "this compound," and the approximate concentration if in solution. Do not use abbreviations or chemical formulas.[7]
-
Indicate the date when waste was first added to the container (accumulation start date).[7]
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[9]
-
Follow all institutional procedures for waste manifest documentation.
-
Experimental Protocol: Neutralization of Small Residual Amounts
For cleaning emptied containers that held this compound, a neutralization step can be employed before final rinsing. This procedure should only be performed by trained personnel.
Objective: To neutralize small residual quantities of this compound in a container prior to triple rinsing.
Materials:
-
Appropriate PPE (gloves, goggles, lab coat)
-
The empty container with residual this compound
-
A weak base solution (e.g., 5% sodium bicarbonate solution)
-
pH indicator strips or a calibrated pH meter
-
A container for collecting the rinsate
Procedure:
-
Perform the entire procedure within a chemical fume hood.
-
Slowly and carefully add a small amount of the weak base solution to the container. An exothermic reaction may occur.
-
Gently swirl the container to ensure mixing.
-
Test the pH of the resulting solution. Continue to add the weak base solution in small increments until the pH is neutral (between 6.0 and 8.0).
-
Collect the neutralized rinsate in a designated hazardous waste container, as it may still contain substances that cannot be drain disposed.
-
After neutralization, the container should be triple rinsed with water.[6] The rinsate from this step should also be collected as hazardous waste.[6]
-
Once the container is clean and empty, deface or remove the original label before disposal as regular trash or recycling, in accordance with institutional policy.[6]
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. This compound | C7H8O4S | CID 604723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. vumc.org [vumc.org]
- 7. benchchem.com [benchchem.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling 4-Methoxybenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling 4-Methoxybenzenesulfonic acid. Adherence to these procedural, step-by-step guidelines is critical for ensuring personal safety, proper handling, and compliant disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid chemical that poses several health risks. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles should be worn at all times when handling the solid or its solutions. A face shield should be used in conjunction with goggles, especially when there is a risk of splashing.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable for incidental contact or splash protection. For prolonged or direct contact, consider more robust gloves such as butyl rubber. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | Laboratory coat or chemical-resistant apron | A lab coat should be worn to protect clothing and skin. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Dust mask or respirator | When handling the solid powder, especially if there is a potential for dust generation, a NIOSH-approved N95 dust mask or a respirator with a particulate filter should be used to prevent inhalation.[3] |
Operational Plan: Safe Handling Procedure
A systematic approach to handling this compound is crucial for safety. The following step-by-step process should be followed:
-
Preparation :
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, particularly when handling the powder form to minimize inhalation of dust.
-
Assemble all necessary equipment and reagents before starting work to reduce movement and the potential for spills.
-
Don all required PPE as specified in the table above.
-
-
Handling :
-
Avoid direct contact with skin, eyes, and clothing.
-
When weighing the solid, do so in a fume hood or a designated weighing enclosure to contain any dust.
-
If preparing a solution, always add the acid to the solvent slowly and stir continuously. Be aware that dissolving the acid may generate heat.
-
Keep containers of this compound tightly closed when not in use.
-
-
Post-Handling :
-
Thoroughly wash hands with soap and water after handling the chemical, before breaks, and at the end of the workday.
-
Clean the work area and decontaminate any equipment used according to standard laboratory procedures.
-
Remove PPE carefully to avoid cross-contamination. Do not wear laboratory gloves outside of the designated work area.
-
Spill Management and Disposal Plan
In the event of a spill, prompt and appropriate action is necessary to mitigate hazards.
Spill Response
-
Minor Spill (Solid) :
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE (including respiratory protection), gently sweep or vacuum the spilled solid material. Avoid generating dust.
-
Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a damp cloth or paper towels. Place all cleaning materials into the same hazardous waste container.
-
-
Major Spill :
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
-
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused or Waste this compound | Collect in a clearly labeled, sealed, and compatible container. The label should include the full chemical name and associated hazards. Arrange for pickup by your institution's EHS office or a licensed chemical waste disposal company. |
| Contaminated Materials (e.g., gloves, paper towels, labware) | Place all contaminated disposable materials in a designated, labeled hazardous waste container. This waste should be segregated from general laboratory trash. |
| Empty Containers | Triple-rinse empty containers with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines, which may allow for recycling or disposal as non-hazardous waste. |
Important Note : Never dispose of this compound down the drain or in the regular trash. Always consult your institution's specific waste disposal guidelines and comply with all local, regional, and national regulations.[4][5]
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
